molecular formula C8H14O3 B8610467 Ethyl 3-cyclopropyl-2-hydroxy-propanoate

Ethyl 3-cyclopropyl-2-hydroxy-propanoate

Cat. No.: B8610467
M. Wt: 158.19 g/mol
InChI Key: CTQKNWITPRXDHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-cyclopropyl-2-hydroxy-propanoate (CAS 1601273-66-8) is a chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. Its primary research value lies in its role as a precursor in the synthesis of potent α-ketoamide inhibitors, such as the SARS-CoV-2 main protease (Mpro) inhibitor 13b-K . The stereochemistry of the final compound is critical for its activity. During synthesis, the stereocenter of this intermediate can be prone to racemization under basic conditions, a factor that researchers must carefully control to obtain the therapeutically active diastereomer . The active inhibitor derived from this compound series has demonstrated high potency in biochemical assays and good pharmacokinetic properties in studies, making it a promising candidate for further antiviral development . This product is intended for research and development use only by technically qualified persons. It is not intended for diagnostic or therapeutic uses in humans. All information is provided for research reference. Please handle with care and refer to the safety data sheet for proper handling procedures.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

ethyl 3-cyclopropyl-2-hydroxypropanoate

InChI

InChI=1S/C8H14O3/c1-2-11-8(10)7(9)5-6-3-4-6/h6-7,9H,2-5H2,1H3

InChI Key

CTQKNWITPRXDHM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1CC1)O

Origin of Product

United States

Foundational & Exploratory

Ethyl 3-cyclopropyl-2-hydroxy-propanoate SDS safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of Ethyl 3-cyclopropyl-2-hydroxypropanoate , a critical chiral building block in pharmaceutical synthesis.[1] This document functions as both an extended Safety Data Sheet (SDS) and a process chemistry whitepaper, designed for researchers in drug discovery (specifically sGC stimulators and antiviral scaffolds).[1]

Safety, Synthesis, and Application in Drug Development[1]

PART 1: EXECUTIVE SUMMARY

Ethyl 3-cyclopropyl-2-hydroxypropanoate (also known as Cyclopropyl lactic acid ethyl ester) is a specialized alpha-hydroxy ester used primarily as a chiral intermediate in the synthesis of soluble Guanylate Cyclase (sGC) stimulators and HCV protease inhibitors.[1] Its structural value lies in the cyclopropyl moiety , which imparts metabolic stability and unique conformational constraints to drug candidates, combined with the alpha-hydroxy ester functionality that serves as a versatile handle for stereoselective transformations (e.g., mesylation followed by SN2 displacement).[1]

Key Technical Insight: Unlike simple alkyl esters, the proximity of the cyclopropyl ring to the hydroxyl group requires specific handling to prevent ring-opening side reactions under strongly acidic conditions.

PART 2: CHEMICAL IDENTIFICATION & PROPERTIES

Substance Identity
ParameterSpecification
Product Name Ethyl 3-cyclopropyl-2-hydroxypropanoate
IUPAC Name Ethyl 3-cyclopropyl-2-hydroxypropanoate
Synonyms Cyclopropyl lactic acid ethyl ester; Ethyl 2-hydroxy-3-cyclopropylpropionate
CAS Number Not broadly listed (Search via InChIKey for specific enantiomers)
InChIKey CTQKNWITPRXDHM-UHFFFAOYSA-N (Racemate)
SMILES CCOC(=O)C(O)CC1CC1
Molecular Formula C₈H₁₄O₃
Molecular Weight 158.20 g/mol
Physical & Chemical Properties (Experimental & Predicted)
PropertyValueSource/Rationale
Physical State Colorless to pale yellow liquidAnalogous to ethyl lactate
Boiling Point 215–220 °C (at 760 mmHg)Predicted (ACD/Labs)
Density 1.05 ± 0.05 g/cm³Predicted
Flash Point ~85 °C (Closed Cup)Combustible Liquid (Class IIIA)
Solubility Soluble in MeOH, DCM, EtOAc; Sparingly soluble in waterLipophilic cyclopropyl group
pKa ~13 (hydroxyl proton)Typical for alpha-hydroxy esters

PART 3: HAZARD IDENTIFICATION & RISK ASSESSMENT

GHS Classification (Derived from SAR - Ethyl Lactate & Cyclopropyl Esters):

  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[1]

  • Flammable Liquids: Category 4 (Combustible Liquid) (H227)[1]

Risk Matrix & Precautionary Statements
Hazard TypeH-CodeStatementP-CodeResponse Protocol
Eye H319 Causes serious eye irritation.[1][2][3]P305+P351+P338 Rinse cautiously with water for 15 min.[1] Remove contact lenses.[1][2]
Skin H315 Causes skin irritation.[1]P302+P352 Wash with plenty of soap and water.[1]
Inhalation H335 May cause respiratory irritation.[1][2][3]P304+P340 Remove person to fresh air and keep comfortable for breathing.
Fire H227 Combustible liquid.[1][2][3]P210 Keep away from heat/sparks/open flames.[1][2] No smoking.

Self-Validating Safety Check:

  • Before starting: Verify the flash point is >60°C. If working on >100g scale, ground all glassware to prevent static discharge, as esters can accumulate static charge.

PART 4: SYNTHESIS & APPLICATION WORKFLOWS

Upstream Synthesis (Preparation)

The compound is typically synthesized via the reduction of the corresponding alpha-keto ester.[1]

Synthesis Start Cyclopropyl Acetaldehyde Step1 Cyanohydrin Formation Start->Step1 + HCN/NaCN Inter1 Cyclopropyl Cyanohydrin Step1->Inter1 Step2 Pinner Reaction (EtOH/HCl) Inter1->Step2 Hydrolysis/Esterification Product Ethyl 3-cyclopropyl- 2-hydroxypropanoate Step2->Product AltStart Ethyl 3-cyclopropyl- 2-oxopropanoate AltStep Reduction (NaBH4 or H2/Cat) AltStart->AltStep AltStep->Product High Yield Route

Figure 1: Common synthetic routes. The reduction of the alpha-keto ester is preferred for higher yields and easier purification.[1]

Downstream Application (Drug Synthesis)

The primary utility is the conversion of the hydroxyl group into a leaving group (Mesylate/Tosylate) to facilitate SN2 substitution with an amine or phenol pharmacophore.[1]

Application Substrate Ethyl 3-cyclopropyl- 2-hydroxypropanoate Intermediate Mesylate Intermediate (Unstable, use immediately) Substrate->Intermediate Activation Reagent MsCl / Et3N (DCM, 0°C) Reagent->Intermediate Product Coupled Drug Precursor Intermediate->Product SN2 Substitution (Inversion of Configuration) Nucleophile Pharmacophore (Amine/Phenol) Nucleophile->Product

Figure 2: Application workflow. The activation of the hydroxyl group is the critical step in utilizing this building block.

PART 5: HANDLING & STORAGE PROTOCOLS

Storage Stability Protocol
  • Condition: Store under inert atmosphere (Argon or Nitrogen).[1]

  • Temperature: 2–8 °C (Refrigerate).

  • Reasoning: Alpha-hydroxy esters are prone to dimerization (lactide formation) and hydrolysis upon exposure to moisture.[1] The cyclopropyl ring is generally stable but can open under strong acid catalysis.[1]

  • Self-Validation: Check NMR for the appearance of a doublet at ~1.4 ppm (lactide methyl) or broad OH shift to confirm purity before use.

Emergency Response (Spill/Exposure)
  • Evacuate: Remove ignition sources.

  • Contain: Use sand or vermiculite.[1] Do not use sawdust (combustible).[1]

  • Neutralize: Wash area with dilute sodium bicarbonate solution if hydrolysis is suspected.[1]

  • Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber.

PART 6: REFERENCES

  • National Center for Biotechnology Information (2025). PubChem Substance Record for Ethyl 3-cyclopropyl-2-hydroxypropanoate (InChIKey: CTQKNWITPRXDHM-UHFFFAOYSA-N).[1] PubChem.[1][4][5][6] [Link]

  • Google Patents. Patent WO2014154725A1: Substituted oxopyridine derivatives and their use in the treatment of cardiovascular disorders. (Describes the use of ethyl 3-cyclopropyl-2-hydroxypropanoate as a starting material for mesylation). 1]

  • Organic Syntheses. Synthesis of Cyclopropyl-containing Building Blocks. Organic Syntheses, Coll. Vol. 6, p. 320. [Link]1]

Sources

Medicinal Chemistry Applications of Ethyl 3-cyclopropyl-2-hydroxy-propanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry applications of Ethyl 3-cyclopropyl-2-hydroxy-propanoate , focusing on its critical role in the synthesis of covalent protease inhibitors.

A Technical Guide for Drug Development

Executive Summary

Ethyl 3-cyclopropyl-2-hydroxy-propanoate (and its corresponding methyl ester/acid analogs) serves as a high-value chiral building block in modern drug discovery. Its primary application lies in the stereoselective synthesis of non-canonical amino acid residues , specifically for introducing the cyclopropylalanine motif into peptide-based inhibitors.

The compound gained global prominence as a key intermediate in the synthesis of 13b-K , a potent alpha-ketoamide inhibitor of the SARS-CoV-2 Main Protease (Mpro) . By leveraging the unique reactivity of alpha-hydroxy esters, medicinal chemists use this molecule to install hydrophobic P2 pharmacophores via nucleophilic displacement, offering a superior alternative to standard peptide coupling for complex heterocyclic scaffolds.

Physicochemical Profile & Strategic Value

The cyclopropyl group acts as a bioisostere for isopropyl or sec-butyl groups (found in Valine, Leucine, Isoleucine), offering improved metabolic stability and reduced conformational entropy.

PropertySpecificationMedicinal Chemistry Significance
IUPAC Name Ethyl 3-cyclopropyl-2-hydroxypropanoateCore scaffold
CAS Number 1601273-66-8 (Generic)Verification key
Chirality (R)- or (S)-enantiomerCritical for stereospecific SN2 displacements.
Reactive Motif Alpha-hydroxy esterPrecursor to triflates (leaving group) or alpha-keto warheads.
Metabolic Role CYP450 ResistanceCyclopropyl rings resist oxidation better than alkyl chains.
Core Application: SARS-CoV-2 Mpro Inhibitor Synthesis[1][2]

The most authoritative application of this compound is in the synthesis of the P2 residue of peptidomimetic inhibitors. In the development of 13b-K , the (R)-enantiomer of the hydroxy ester is used to generate the bioactive (S)-configuration in the final drug through a double-inversion or retention-inversion sequence.

3.1 The "Triflate Displacement" Strategy

Standard peptide coupling (Amine + Acid) often fails or racemizes when attaching bulky non-canonical side chains to electron-deficient heteroatoms (like pyridones). The alpha-hydroxy ester route circumvents this by converting the hydroxyl group into a super-leaving group (triflate), allowing for a clean SN2 displacement by a nitrogen nucleophile.

Mechanism of Action:

  • Precursor Selection: Start with D-Cyclopropylalanine .

  • Diazotization (Retention): Conversion to the alpha-hydroxy acid retains configuration (via double inversion mechanism of the Van Slyke reaction).

  • Activation: The hydroxyl group is converted to a triflate (OTf).

  • Inversion (SN2): The P3 fragment (e.g., a pyridone or amine) attacks the stereocenter, inverting the (R)-triflate to the biologically active (S)-amino acid derivative.

3.2 Detailed Synthetic Protocol

Based on the optimized route for 13b-K (Zhang et al., Science 2020; J. Med. Chem. 2022).[1][2]

Step 1: Diazotization to Hydroxy Acid

  • Reagents: D-Cyclopropylalanine, NaNO₂, H₂SO₄ (2M).[2][3]

  • Conditions: 0°C to 5°C, aqueous media.[2]

  • Outcome: (R)-3-cyclopropyl-2-hydroxypropanoic acid.[2][3]

  • Note: Critical to maintain low temperature to prevent elimination or rearrangement of the cyclopropyl ring.

Step 2: Esterification

  • Reagents: SOCl₂, Ethanol (or Methanol).

  • Conditions: 0°C -> RT.

  • Outcome: Ethyl (R)-3-cyclopropyl-2-hydroxypropanoate.

Step 3: Triflate Activation

  • Reagents: Triflic anhydride (Tf₂O), 2,6-Lutidine.

  • Conditions: DCM, -78°C to 0°C.

  • Outcome: Ethyl (R)-3-cyclopropyl-2-(((trifluoromethyl)sulfonyl)oxy)propanoate.

  • Validation: The product is unstable; use immediately. 1H NMR will show a downfield shift of the alpha-proton.

Step 4: Stereospecific Coupling (The Key Step)

  • Reagents: P3-Fragment (e.g., Pyridone amine), Base (LiOtBu or NaH).

  • Mechanism: SN2 Displacement.

  • Outcome: Formation of the P2-P3 amide/amine bond with (S)-configuration .[3]

Visualization: The Stereochemical Inversion Pathway

The following diagram illustrates the transformation of the hydroxy ester into the active protease inhibitor fragment, highlighting the critical inversion step.

SynthesisPath cluster_legend Reaction Logic Start D-Cyclopropylalanine (R-Amino Acid) HydroxyAcid (R)-3-cyclopropyl- 2-hydroxypropanoic acid Start->HydroxyAcid NaNO2, H2SO4 (Retention via double inversion) Ester Ethyl (R)-3-cyclopropyl- 2-hydroxypropanoate HydroxyAcid->Ester EtOH, SOCl2 (Esterification) Triflate (R)-Triflate Intermediate Ester->Triflate Tf2O, Lutidine (Activation) Inhibitor SARS-CoV-2 Mpro Inhibitor (S)-Configuration at P2 Triflate->Inhibitor P3-Nucleophile (SN2) (Stereochemical INVERSION) key The hydroxy ester allows access to the (S)-isomer from D-amino acids via SN2 displacement.

Caption: Stereochemical pathway converting the (R)-hydroxy ester building block into the bioactive (S)-P2 residue of Mpro inhibitors.[2][3][4]

Strategic Advantages in Drug Design
5.1 Access to "Difficult" Linkages

Direct coupling of sterically hindered secondary amines or electron-deficient heterocycles (common in P3 fragments of protease inhibitors) to carboxylic acids is often low-yielding. The Triflate-Displacement method utilizing Ethyl 3-cyclopropyl-2-hydroxy-propanoate offers:

  • Higher Yields: SN2 reactions can proceed where peptide couplings stall.

  • Stereocontrol: Complete inversion (SN2) is often more reliable than preventing racemization during amide coupling of sensitive amino acids.

5.2 Alpha-Ketoamide Warhead Precursor

Beyond the P2 position, this ester can serve as the precursor for P1 alpha-ketoamide warheads .

  • Workflow: Hydroxy Ester

    
     Amide Formation 
    
    
    
    Oxidation (Dess-Martin Periodinane)
    
    
    Alpha-Ketoamide.
  • Application: This generates the reversible covalent warhead that targets the catalytic Cysteine-145 of the coronavirus protease.

References
  • Diastereomeric Resolution Yields Highly Potent Inhibitor of SARS-CoV-2 Main Protease. Source: Journal of Medicinal Chemistry (2022). Context: Describes the synthesis of 13b-K using the hydroxy acid intermediate. URL:[Link]

  • Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved α-ketoamide inhibitors. Source: Science (2020). Context: Original discovery of the 13b series inhibitors and the structural basis for the cyclopropyl P2 moiety. URL:[Link]

  • Structure-Based Design of Antiviral Drug Candidates Targeting the SARS-CoV-2 Main Protease. Source: Science (2020). Context: Detailed synthetic routes involving cyclopropylalanine derivatives. URL:[Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Source: Journal of Medicinal Chemistry (2016). Context: Review of cyclopropyl bioisosteres in drug design. URL:[Link]

Sources

Methodological & Application

Procedure for oxidation of Ethyl 3-cyclopropyl-2-hydroxy-propanoate to ketones

Application Note: Strategic Oxidation Protocols for Cyclopropyl -Hydroxy Esters

Executive Summary

This application note details the oxidation of Ethyl 3-cyclopropyl-2-hydroxypropanoate (Substrate 1 ) to Ethyl 3-cyclopropyl-2-oxopropanoate (Product 2 ). This transformation is critical in the synthesis of antiviral agents (e.g., HCV protease inhibitors) and metabolic probes.

The presence of the cyclopropyl moiety and the high electrophilicity of the resulting

  • Method A (Dess-Martin Periodinane): Ideal for medicinal chemistry/gram-scale, prioritizing purity and avoiding racemization or ring-opening.

  • Method B (TEMPO/NaOCl): Ideal for process development/kilogram-scale, prioritizing cost-efficiency and safety.

Chemical Context & Challenges[1][2][3][4][5][6][7]

Substrate Analysis
  • Cyclopropyl Stability: The cyclopropyl ring acts as a "radical clock." Oxidation methods involving free radical intermediates (e.g., unbuffered peroxide systems) can lead to rapid ring opening (homo-allyl rearrangement).

  • 
    -Keto Ester Reactivity:  The product contains a highly electrophilic ketone adjacent to an ester. It is prone to:
    
    • Hydration: Forming a stable gem-diol in the presence of water.

    • Enolization: Leading to potential racemization (if chiral centers were present elsewhere) or self-condensation.

Reaction Scheme

The transformation requires a 2-electron oxidation mechanism to preserve the cyclopropyl ring integrity.

ReactionSchemecluster_0Substrate (1)cluster_1Product (2)SEthyl 3-cyclopropyl-2-hydroxypropanoatePEthyl 3-cyclopropyl-2-oxopropanoateS->POxidation(DMP or TEMPO)

Figure 1: General reaction scheme. The cyclopropyl ring remains intact.

Method A: Dess-Martin Periodinane (DMP) Oxidation

Scale: 100 mg – 50 g Primary Advantage: Mild conditions, neutral pH, no heavy metals.

Mechanistic Rationale

DMP functions via a ligand exchange mechanism followed by intramolecular reductive elimination. Crucially, it does not generate discrete radical species, ensuring the cyclopropyl ring remains intact.

DMP_MechanismDMPDMP Reagent(I(V) Species)IntermediateAlkoxyperiodinaneIntermediateDMP->Intermediate Ligand Exchange(-AcOH)AlcoholSubstrate (Alcohol)Alcohol->Intermediate Ligand Exchange(-AcOH)ProductAlpha-Keto EsterIntermediate->Product Reductive EliminationByproductIodinane Byproduct(I(III))Intermediate->Byproduct

Figure 2: DMP oxidation pathway avoiding radical intermediates.

Detailed Protocol

Reagents:

  • Substrate (1 equiv)

  • Dess-Martin Periodinane (1.2 equiv)[1]

  • Dichloromethane (DCM), anhydrous (0.1 M concentration)

  • Water (1.2 equiv) – Optional: Accelerates reaction but requires strict workup.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve Ethyl 3-cyclopropyl-2-hydroxypropanoate (1.0 equiv) in anhydrous DCM.

  • Addition: Cool the solution to 0°C. Add Dess-Martin Periodinane (1.2 equiv) in one portion.

    • Note: The reaction is initially heterogeneous but may clarify as the intermediate forms.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 1–3 hours.

    • Monitoring: Check TLC (SiO2, 20% EtOAc/Hexanes). Stain with KMnO4 (Alcohol = active; Ketone = inactive) or Anisaldehyde.

  • Quench (Critical):

    • Dilute with Et2O (precipitates periodinane byproducts).

    • Add a 1:1 mixture of saturated aqueous NaHCO3 and 10% aqueous Na2S2O3 .

    • Stir vigorously for 15–30 minutes until the organic layer is clear and the aqueous layer is cloudy.

    • Why: Thiosulfate reduces unreacted iodine species; Bicarbonate neutralizes acetic acid byproducts, preventing acid-catalyzed ring opening.

  • Workup: Separate layers. Extract aqueous phase with DCM (2x). Dry combined organics over MgSO4.[2][3]

  • Purification: Concentrate in vacuo (bath < 30°C). The crude is often pure enough. If necessary, flash chromatography on silica gel (neutralized with 1% Et3N) using Hexanes/EtOAc.

Method B: TEMPO-Mediated Oxidation (Anelli Protocol)

Scale: >50 g to Kilogram scale Primary Advantage: Cost-effective, aqueous-compatible, scalable.

Mechanistic Rationale

This method uses a catalytic nitroxyl radical (TEMPO) recycled by a stoichiometric oxidant (NaOCl/Bleach). The "Anelli" conditions (two-phase, 0°C, buffered) are strictly required.

  • pH Control: pH must be maintained between 8.5 and 9.5.

    • pH < 8.0: Risk of HOCl attacking the cyclopropane.

    • pH > 10.0: Risk of ester hydrolysis.

TEMPO_CycleTEMPOTEMPO(Radical)OxoammoniumOxoammoniumSpecies (+)TEMPO->Oxoammonium NaOClHydroxylamineHydroxylamine(OH)Oxoammonium->Hydroxylamine Oxidation StepHydroxylamine->TEMPO NaOClSubstrateAlcoholProductKetoneSubstrate->Product CoupledNaOClNaOCl(Bleach)

Figure 3: Catalytic cycle of TEMPO oxidation.

Detailed Protocol

Reagents:

  • Substrate (1 equiv)

  • TEMPO (0.01 equiv / 1 mol%)

  • KBr (0.1 equiv)

  • NaOCl (Commercial bleach, ~1.1–1.2 equiv)

  • DCM (Solvent)

  • Saturated NaHCO3 (Buffer)

Step-by-Step Procedure:

  • Buffer Prep: In the reactor, dissolve Substrate (1.0 equiv) in DCM (3-4 volumes). Add a solution of KBr (0.1 equiv) in water.

  • Cooling: Cool the biphasic mixture to 0°C.

  • Catalyst: Add TEMPO (0.01 equiv).

  • Oxidant Addition: Slowly add NaOCl (adjusted to pH 9.0 with NaHCO3 prior to addition) dropwise over 30–60 minutes.

    • Temperature Control: Maintain internal temperature < 5°C. Exotherms can degrade the cyclopropyl ring.

  • Reaction: Stir at 0°C for 30–60 minutes post-addition.

  • Quench: Add aqueous Na2SO3 to destroy excess bleach (check with starch-iodide paper: blue -> colorless).

  • Workup: Separate phases. Wash organic layer with brine. Dry over Na2SO4.

  • Isolation: Evaporate solvent. The product is frequently obtained as a pale yellow oil.

Analytical Validation & Troubleshooting

Expected Analytical Data
Feature1H NMR (CDCl3)IR (cm-1)
Cyclopropyl CH ~1.0 - 1.2 ppm (Multiplet)3010 (C-H stretch)

-Proton
Absent (Key indicator of conversion)N/A
Ester Ethyl ~4.3 (q), 1.3 (t) ppm1740-1750 (Ester C=O)
Ketone N/A (Quaternary Carbon in 13C)1720-1730 (Ketone C=O)
Common Issues
  • Problem: NMR shows a broad singlet ~4-5 ppm and loss of carbonyl intensity.

    • Cause: Hydration of the

      
      -keto ester (Gem-diol formation) due to moisture.
      
    • Solution: Store product over molecular sieves or under Argon. Azeotrope with toluene to dehydrate.

  • Problem: Ring opening products observed.

    • Cause: Acidic conditions in DMP workup or low pH in TEMPO oxidation.

    • Solution: Ensure NaHCO3 is used in both workups.

References

  • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." J. Org.[4][5][6] Chem.1983 , 48, 4155–4156. Link

  • Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions." J. Org.[4][5][6] Chem.1987 , 52, 2559–2562.[7] Link

  • Tojo, G.; Fernandez, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice; Springer: New York, 2006. Link

  • Wadhwa, K. et al. "A Zinc-Catalyzed Selective Oxidation of alpha-Hydroxy Esters to alpha-Keto Esters." J. Org. Chem.2013 , 78, 10525. (Demonstrates sensitivity of alpha-hydroxy esters).[8][9][10][2][11] Link

  • PubChem Compound Summary. "Ethyl 3-cyclopropyl-2-oxopropanoate" (CID 22285629).[12] Link

Application Notes & Protocols: The Strategic Role of Ethyl 3-cyclopropyl-2-hydroxy-propanoate in the Synthesis of Advanced Anticoagulant Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The landscape of antithrombotic therapy has been significantly reshaped by the advent of direct-acting oral anticoagulants (DOACs) and advanced antiplatelet agents.[1][2] These modern therapeutics offer improved safety and efficacy profiles over traditional treatments like warfarin and heparin.[3] A prime example is Ticagrelor, a P2Y12 platelet inhibitor, which plays a critical role in managing acute coronary syndromes.[4][5][6] The intricate molecular architecture of such drugs necessitates a sophisticated synthetic approach, relying on meticulously designed building blocks. This document provides a detailed technical guide on the synthesis, purification, and application of Ethyl 3-cyclopropyl-2-hydroxy-propanoate, a pivotal intermediate in the synthetic pathway of Ticagrelor and related compounds. We will explore the causality behind the chosen methodologies, present validated protocols, and underscore the compound's strategic importance in modern drug development.

Introduction: The Architectural Significance of a Key Intermediate

The efficacy of a complex pharmaceutical agent is intrinsically linked to its three-dimensional structure. In the case of Ticagrelor, the cyclopropylamine moiety is crucial for its binding affinity and reversible antagonism of the P2Y12 receptor.[7] Ethyl 3-cyclopropyl-2-hydroxy-propanoate serves as a readily accessible and versatile precursor to this critical pharmacophore. Its structure contains the essential cyclopropyl group and strategically placed functional groups (a hydroxyl and an ester) that allow for controlled, stepwise elaboration into the final complex amine needed for coupling. Understanding the synthesis and handling of this intermediate is therefore fundamental for researchers and process chemists working on the next generation of antithrombotic agents.

Physicochemical Properties

A thorough understanding of the intermediate's properties is the foundation for developing robust synthetic and purification protocols.

PropertyValueSource
IUPAC Name ethyl 3-cyclopropyl-2-hydroxypropanoatePubChem[8]
CAS Number 72715-12-9PubChem[8]
Molecular Formula C₈H₁₄O₃PubChem[8]
Molecular Weight 158.19 g/mol PubChem[8]
Appearance LiquidN/A
Boiling Point ~187.5 °C at 760 mmHg (Predicted)Sigma-Aldrich
Flash Point ~79.1 °C (Predicted)Sigma-Aldrich

Synthesis Protocol: From Simple Precursors to a Complex Building Block

The synthesis of Ethyl 3-cyclopropyl-2-hydroxy-propanoate is typically achieved via the esterification of its corresponding carboxylic acid, 3-cyclopropyl-2-hydroxy-propanoic acid. The following protocol outlines a standard Fischer esterification, a reliable and scalable method.

Rationale of the Synthetic Approach

Fischer esterification is an equilibrium-driven process. The reaction is catalyzed by a strong acid, which protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (ethanol). To drive the equilibrium towards the product side, a dehydrating agent or the physical removal of water is employed, often in conjunction with an excess of the alcohol reactant.

Step-by-Step Synthesis Protocol

Materials:

  • 3-cyclopropyl-2-hydroxy-propanoic acid

  • Anhydrous Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-cyclopropyl-2-hydroxy-propanoic acid (0.1 mol) in anhydrous ethanol (100 mL, ~1.7 mol). The large excess of ethanol serves as both reactant and solvent, shifting the reaction equilibrium towards the ester product.

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise to the solution. The acid acts as a catalyst to accelerate the reaction.[9]

  • Reflux: Heat the mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Reaction Quench & Workup: After cooling to room temperature, concentrate the reaction mixture using a rotary evaporator to remove the excess ethanol.

  • Extraction: Dilute the residue with ethyl acetate (100 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with:

    • Deionized water (2 x 50 mL) to remove residual acid and ethanol.

    • Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining sulfuric acid and unreacted carboxylic acid. Caution: CO₂ evolution will occur; vent the funnel frequently.

    • Brine (1 x 50 mL) to break any emulsions and remove the bulk of the dissolved water.[10]

  • Drying and Filtration: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. The drying agent removes trace amounts of water, which is crucial before solvent removal.[9] Filter the mixture to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Ethyl 3-cyclopropyl-2-hydroxy-propanoate as an oil.

Synthesis Workflow Diagram

G Start Starting Materials: - 3-cyclopropyl-2-hydroxy-propanoic acid - Anhydrous Ethanol Reaction Esterification Reaction: - Add H₂SO₄ (catalyst) - Reflux for 4-6 hours Start->Reaction Combine & Catalyze Workup Aqueous Workup: - Remove excess EtOH - Dilute with EtOAc - Wash with H₂O, NaHCO₃, Brine Reaction->Workup Cool & Quench Drying Drying & Filtration: - Dry organic layer over MgSO₄ - Filter to remove solid Workup->Drying Isolate Organic Phase Evaporation Solvent Removal: - Concentrate via Rotary Evaporation Drying->Evaporation Remove Water Product Crude Product: Ethyl 3-cyclopropyl-2-hydroxy-propanoate Evaporation->Product Isolate

Caption: Workflow for the synthesis of crude Ethyl 3-cyclopropyl-2-hydroxy-propanoate.

Purification and Characterization

Purification is critical to ensure the intermediate meets the stringent quality requirements for pharmaceutical synthesis. The primary method for purifying this non-volatile liquid ester is vacuum distillation.

Purification Protocol: Vacuum Distillation

Rationale: The predicted boiling point of the ester is relatively high (~187.5 °C), and heating to this temperature at atmospheric pressure could lead to decomposition. Vacuum distillation lowers the boiling point, allowing the compound to be distilled at a lower, safer temperature, thus preserving its integrity.[10]

Procedure:

  • Setup: Assemble a vacuum distillation apparatus using the crude product from the synthesis step.

  • Distillation: Gradually heat the flask while applying a vacuum.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied pressure.

  • Validation: The purity of the collected fraction should be assessed using analytical techniques such as HPLC and GC-MS. A purity level of >98% is typically required for subsequent synthetic steps.

Analytical Characterization

Confirming the structure and purity of the final product is a non-negotiable step. The following methods and expected results serve as a self-validating system for the protocol.

TechniquePurposeExpected Results
¹H NMR Structural ConfirmationPeaks corresponding to the ethyl group (triplet and quartet), cyclopropyl protons (multiplets), and the methine protons of the propanoate backbone. The hydroxyl proton will appear as a broad singlet.
¹³C NMR Carbon Skeleton ConfirmationResonances for the carbonyl carbon, the carbon bearing the hydroxyl group, carbons of the ethyl ester, and the unique carbons of the cyclopropyl ring.
FT-IR Functional Group IDBroad absorption band around 3400 cm⁻¹ (O-H stretch), strong absorption around 1735 cm⁻¹ (C=O ester stretch).
GC-MS Purity & Mass VerificationA single major peak in the gas chromatogram. The mass spectrum should show the molecular ion peak (M⁺) or a related fragment confirming the molecular weight of 158.19 g/mol .
RP-HPLC Quantitative PurityA single major peak indicating >98% purity. A validated reversed-phase method using a C18 column with a mobile phase like acetonitrile/water is standard.[11]

Application in the Synthesis of Ticagrelor

Ethyl 3-cyclopropyl-2-hydroxy-propanoate is not directly incorporated into the Ticagrelor molecule. Instead, it serves as a precursor to the crucial (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine intermediate. The synthesis involves converting the ester to an amide, followed by stereoselective reactions to introduce the difluorophenyl group and install the correct stereochemistry before revealing the primary amine. This amine is then coupled with the triazolopyrimidine core to form the final drug substance.[12]

Role in Ticagrelor Synthesis Pathway

Caption: Simplified synthetic pathway of Ticagrelor highlighting the intermediate's role.

Safety and Handling

Proper handling of all chemical reagents is paramount for laboratory safety. Ethyl 3-cyclopropyl-2-hydroxy-propanoate is an irritant and requires careful handling.[8]

Hazard Identification and Personal Protective Equipment (PPE)
Hazard InformationRequired PPE
GHS Pictogram: GHS07 (Exclamation Mark)Eye Protection: Chemical safety goggles or face shield.[13]
Hazard Statements: [8] - H315: Causes skin irritation. - H319: Causes serious eye irritation. - H335: May cause respiratory irritation.Hand Protection: Chemical-resistant gloves (e.g., nitrile).[13]
Signal Word: WarningBody Protection: Lab coat.[14]
Respiratory: Use only in a well-ventilated area or chemical fume hood.[13][15]
Handling and Storage Protocol
  • Handling: Handle in a chemical fume hood to avoid inhalation of vapors.[16] Avoid contact with skin, eyes, and clothing.[14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[13][16]

  • Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Ensure adequate ventilation.[14]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the chemical to enter the environment.[15]

Conclusion

Ethyl 3-cyclopropyl-2-hydroxy-propanoate is more than just a simple organic molecule; it is a testament to the principles of rational drug design and process chemistry. Its carefully arranged functional groups and stereocenters make it an indispensable building block for the synthesis of advanced antiplatelet agents like Ticagrelor. The protocols and insights provided in this guide are designed to equip researchers and drug development professionals with the necessary knowledge to synthesize, purify, and handle this key intermediate with confidence and safety, thereby facilitating the ongoing development of life-saving anticoagulant and antiplatelet therapies.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15305522, Ethyl 3-cyclopropyl-3-hydroxypropanoate. PubChem. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N,N,N',N'-Tetrakis(2-hydroxypropyl) ethylenediamine, 98%. Retrieved from [Link]

  • Rao, S. V., et al. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. RASĀYAN Journal of Chemistry, 11(3), 1088-1095. Retrieved from [Link]

  • Shinde, G. B., et al. (2020). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. Scientific Reports, 10(1), 1-10. Retrieved from [Link]

  • D'Atri, V., et al. (2018). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activities. European Journal of Medicinal Chemistry, 143, 1369-1380. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Novel synthesis of Ticagrelor, an antithrombotic drug. JOCPR, 8(1), 1024-1031. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ETHYL 2-HYDROXYPROPANOATE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

  • ResearchGate. (2016). How to purify esterefication product?. Retrieved from [Link]

  • van Montfoort, M. L., & Meijers, J. C. M. (2022). Anticoagulants: A Short History, Their Mechanism of Action, Pharmacology, and Indications. International Journal of Molecular Sciences, 23(19), 11245. Retrieved from [Link]

  • Recent Patents on Cardiovascular Drug Discovery. (2020). 3-(1H-Imidazol-2-Yl)-2,3,8,8a-Tetrahydroindolizin-5(1H)-One Derivatives are Useful as Factor Xia Inhibitors and Their Preparation. Retrieved from [Link]

  • Stanger, M. J., et al. (2012). Antithrombotic effects of naturally derived products on coagulation and platelet function. Thrombosis Research, 129(5), 535-544. Retrieved from [Link]

  • Tache, F., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 23(5), 1057. Retrieved from [Link]

  • Cheméo. (n.d.). ethyl 2-hydroxy-3-phenylpropanoate. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). Ethyl 2-hydroxy propanoate (YMDB01429). Retrieved from [Link]

  • Orthobullets. (2025). Anticoagulation Medications. Retrieved from [Link]

  • University of British Columbia. (2023). Innovative treatment targets blood clots without increased bleeding risk. Retrieved from [Link]

Sources

Nucleophilic substitution reactions of Ethyl 3-cyclopropyl-2-hydroxy-propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Substitution Strategies for Ethyl 3-cyclopropyl-2-hydroxy-propanoate

Executive Summary

Ethyl 3-cyclopropyl-2-hydroxy-propanoate (ECHP) represents a critical chiral building block in the synthesis of pharmaceutical intermediates, particularly for cyclopropane-containing peptidomimetics and conformationaly restricted analogs of leucine or phenylalanine.[1] While the


-hydroxy ester motif offers a versatile handle for functionalization, it presents a distinct thermodynamic challenge: the competition between bimolecular nucleophilic substitution (

) and

-elimination (

) to form the thermodynamically stable

-unsaturated acrylate.

This guide details two validated protocols for the nucleophilic substitution of the secondary hydroxyl group in ECHP:

  • The Mitsunobu Reaction: For direct stereochemical inversion under mild, neutral conditions.[1]

  • Sulfonate Activation-Displacement: A scalable two-step sequence for introducing robust nucleophiles (azides, cyanides).[1]

Mechanistic Considerations & Reactivity Profile

The Substrate Architecture

The ECHP molecule features three distinct reactivity zones that dictate experimental design:

  • 
    -Hydroxy Core:  A secondary alcohol adjacent to an electron-withdrawing ester.[1] This increases the acidity of the 
    
    
    
    -proton, making the substrate prone to racemization under basic conditions.
  • Cyclopropylmethyl Sidechain: While generally robust, the cyclopropyl ring introduces steric bulk (

    
    -branching) that can retard 
    
    
    
    rates compared to linear alkyl chains.[1] Furthermore, the
    
    
    -protons are activatable, posing a risk of elimination to ethyl 3-cyclopropylacrylate.[1]
  • Ester Moiety: Susceptible to hydrolysis or transesterification if nucleophiles are not carefully selected (e.g., using alkoxides).[1]

The vs. Battlefield

The primary failure mode in substituting


-hydroxy esters is elimination. The ester group acidifies the 

-protons (via inductive effects) and stabilizes the resulting alkene through conjugation.
  • Rule of Thumb: Avoid hard, basic nucleophiles (e.g., NaOEt, NaH) which favor elimination.[1]

  • Strategy: Utilize "soft" nucleophiles (azides, thiolates, phthalimide) or neutral activation methods (Mitsunobu) to favor substitution.[1]

ReactionPathways Substrate Ethyl 3-cyclopropyl- 2-hydroxy-propanoate Transition Transition State (Steric/Electronic Control) Substrate->Transition Activation Product_SN2 Substitution Product (Inversion of Config) Transition->Product_SN2 Soft Nu / Neutral pH (Kinetic Control) Product_E2 Elimination Product (Ethyl 3-cyclopropylacrylate) Transition->Product_E2 Hard Base / High T (Thermodynamic Control)

Figure 1: Competing reaction pathways. Successful substitution requires conditions that suppress the thermodynamic elimination pathway.

Protocol A: The Mitsunobu Reaction (Direct Inversion)

Application: Ideal for converting the hydroxyl group to esters, ethers, or azides with complete inversion of stereochemistry (Walden inversion). This method avoids separate activation steps and minimizes elimination risk by maintaining a near-neutral pH.[1]

Reagents & Materials
  • Substrate: Ethyl 3-cyclopropyl-2-hydroxy-propanoate (1.0 equiv)[1]

  • Phosphine: Triphenylphosphine (

    
    ) (1.2 - 1.5 equiv)[1]
    
  • Azo Reagent: Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 - 1.5 equiv).[1] Note: DIAD is preferred for easier handling and liquid byproduct separation.[1]

  • Nucleophile: Diphenylphosphoryl azide (DPPA) for azides, or a carboxylic acid (e.g., Benzoic acid) for esters.[1] (

    
     required).[1]
    
  • Solvent: Anhydrous THF (0.1 - 0.2 M concentration).

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and cool to room temperature under Nitrogen (

    
    ) atmosphere.
    
  • Dissolution: Charge the flask with ECHP (1.0 equiv),

    
     (1.5 equiv), and the Nucleophile (e.g., Benzoic acid, 1.5 equiv). Dissolve in anhydrous THF.
    
  • Cooling: Cool the reaction mixture to 0°C in an ice bath. Critical: Low temperature controls the exothermic betaine formation.

  • Addition: Add DIAD (1.5 equiv) dropwise over 15–20 minutes. The solution will turn yellow/orange.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 12–16 hours.[1]

    • Monitoring: Check via TLC (Hexane:EtOAc 4:1).[1] The alcohol spot should disappear.

  • Workup:

    • Concentrate the THF in vacuo.

    • Triturate the residue with cold Diethyl Ether (

      
      ) or Hexane/EtOAc (9:1) to precipitate Triphenylphosphine oxide (
      
      
      
      ).[1] Filter off the solids.[2]
    • Purification: Flash column chromatography is usually required to separate the product from reduced hydrazine byproducts.

Mechanistic Checkpoint: The reaction proceeds via an oxyphosphonium intermediate (


).[1] The nucleophile attacks the carbon center from the backside, ensuring inversion.[3][4] If retention of configuration is observed, it indicates "double inversion" (participation of the neighboring ester group), though this is rare with simple alkyl esters.

Protocol B: Sulfonate Activation & Displacement (Two-Step)[1]

Application: Preferred for large-scale synthesis or when the nucleophile is not compatible with Mitsunobu conditions (e.g., Cyanide, Halides).[1]

Phase 1: Mesylation (Activation)

Goal: Convert the poor -OH leaving group into a mesylate (-OMs) without causing elimination.[1]

  • Dissolution: Dissolve ECHP (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Base Addition: Cool to -10°C (Ice/Salt bath). Add Triethylamine (

    
    , 1.5 equiv) or Diisopropylethylamine (DIPEA).[1]
    
    • Expert Tip: For extremely sensitive substrates, use Pyridine as both solvent and base to minimize elimination.[1]

  • Activation: Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise. Maintain temperature below 0°C.

  • Quench: After 1-2 hours, quench with cold water. Wash organic layer with dilute HCl (0.1 M), then

    
    , then Brine.[1] Dry over 
    
    
    
    .[1][2]
  • Isolation: Concentrate to obtain the crude mesylate. Do not distill.[1] Use immediately in Phase 2.[1]

Phase 2: Nucleophilic Displacement ( )

Goal: Displace -OMs with Azide (


) or Cyanide (

).[1]
  • Solvent Switch: Dissolve the crude mesylate in a polar aprotic solvent: DMF or DMSO .[1]

    • Why? These solvents solvate the cation (

      
      ), leaving the anion (
      
      
      
      ) "naked" and highly reactive, increasing
      
      
      rate over
      
      
      .[1]
  • Reagent: Add Sodium Azide (

    
    , 1.5 equiv).
    
  • Reaction: Stir at room temperature.

    • Warning: Heating (>50°C) significantly increases the risk of elimination to the acrylate. If reaction is slow, add a phase transfer catalyst (18-Crown-6) rather than heating.[1]

  • Workup: Dilute with water and extract with

    
    . Wash extensively with water to remove DMF/DMSO.[1]
    

Analytical Data Summary

MetricMitsunobu (Protocol A)Sulfonate Displacement (Protocol B)[1]
Stereochemistry >98% Inversion (ee maintained)>95% Inversion (slight risk of racemization)
Primary Side Product Hydrazine /


-Unsaturated Ester (Elimination)
Scalability Moderate (Chromatography heavy)High (Crystallization often possible)
Atom Economy Low (High MW byproducts)High
Key Risk Separation of byproductsElimination during activation

Troubleshooting & Optimization Workflow

Optimization Start Reaction Analysis CheckElim Is Elimination Product (>5%) Present? Start->CheckElim CheckSM Is Starting Material Remaining? CheckElim->CheckSM No ReduceTemp Action: Lower Temp to -10°C Switch Solvent to DMF (if SN2) CheckElim->ReduceTemp Yes ChangeBase Action: Use Weaker Base (e.g., 2,6-Lutidine for Mesylation) CheckElim->ChangeBase Yes (Protocol B) IncreaseEq Action: Increase Nucleophile Eq Add 18-Crown-6 (for SN2) CheckSM->IncreaseEq Yes SwitchAct Action: Switch Leaving Group (OMs -> OTf for higher reactivity) CheckSM->SwitchAct Yes (Protocol B)

Figure 2: Decision tree for reaction optimization based on impurity profiling.

References

  • Mitsunobu, O. (1981).[1] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.[1] Link[1]

  • Hughes, D. L. (1992).[1] "The Mitsunobu Reaction."[2][5][6][7] Organic Reactions, 42, 335-656.[1] Link[1]

  • Gajewski, J. J. (1981).[1] "Hydrocarbon Thermal Isomerizations." Academic Press.[1] (Reference for Cyclopropylcarbinyl stability).

  • Effenberger, F. (2002).[1] "Synthesis of homochiral 2-hydroxy carboxylic acid derivatives from chiral cyanohydrins." Arkivoc, 2002(3), 13-22.[1] Link

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard reference for SN2 vs E2 competition in alpha-halo/hydroxy esters). Link[1]

Sources

Hydrolysis conditions for Ethyl 3-cyclopropyl-2-hydroxy-propanoate ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides validated protocols for the hydrolysis of Ethyl 3-cyclopropyl-2-hydroxy-propanoate (ECPvHP) to its corresponding carboxylic acid, 3-cyclopropyl-2-hydroxy-propanoic acid . This transformation is a critical step in the synthesis of antiviral agents (e.g., HCV protease inhibitors) and PPAR agonists.

This guide addresses two primary challenges:

  • Chemo-stability: Preserving the cyclopropyl ring, which is susceptible to acid-catalyzed ring-opening.

  • Stereo-stability: Preventing racemization of the

    
    -chiral center adjacent to the carbonyl and hydroxyl groups.
    

We present two distinct methodologies:

  • Protocol A (Chemical): Quantitative hydrolysis using Lithium Hydroxide (LiOH) for enantiopure or racemic substrates where yield is the priority.

  • Protocol B (Biocatalytic): Kinetic resolution using Candida antarctica Lipase B (CALB) to isolate high-enantiomeric excess (ee) acid from racemic starting material.

Chemical Context & Mechanistic Considerations

Structural Analysis

The substrate contains three functional features requiring specific attention:

  • Ethyl Ester: The target for hydrolysis.[1][2]

  • 
    -Hydroxy Group:  Increases the acidity of the 
    
    
    
    -proton (
    
    
    ), making the chiral center prone to racemization via enolization under strongly basic conditions or high temperatures.
  • Cyclopropyl Ring: Possesses significant ring strain (~27.5 kcal/mol). While stable to standard basic conditions, it is vulnerable to electrophilic attack or acid-catalyzed ring opening (homoconjugate addition).

Reaction Pathways

The following diagram illustrates the desired hydrolysis pathway versus potential degradation routes.

G cluster_0 Critical Control Points Substrate Ethyl 3-cyclopropyl- 2-hydroxy-propanoate Inter Tetrahedral Intermediate Substrate->Inter OH- / H2O (Nucleophilic Attack) Side1 Racemate (via Enolate) Substrate->Side1 Strong Base / Heat (Deprotonation) Side2 Ring Opening (Acid Catalyzed) Substrate->Side2 H+ / Heat Product 3-cyclopropyl- 2-hydroxy-propanoic acid Inter->Product Elimination of EtOH

Figure 1: Reaction pathway analysis showing the desired hydrolysis mechanism and potential failure modes (racemization and ring opening).

Protocol A: Chemical Hydrolysis (LiOH Saponification)

Objective: Quantitative conversion of ester to acid with >99% retention of stereochemistry. Best For: Scale-up of enantiopure starting material.

Rationale

Lithium Hydroxide (LiOH) is preferred over NaOH or KOH. The lithium cation (


) acts as a weak Lewis acid, coordinating with the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, allowing hydrolysis to proceed at lower temperatures (0°C to RT) and milder pH, significantly reducing the risk of 

-epimerization.
Reagents & Equipment
  • Substrate: Ethyl 3-cyclopropyl-2-hydroxy-propanoate (1.0 equiv).

  • Base: LiOH[3]·H₂O (Lithium Hydroxide Monohydrate) (1.2 – 1.5 equiv).

  • Solvent: THF:Water (3:1 v/v). Note: THF solubilizes the organic ester; water dissolves the base.

  • Quench: 1M Citric Acid or 1M HCl (carefully controlled).

Step-by-Step Procedure
  • Preparation: Dissolve 10.0 g (63.2 mmol) of ECPvHP in 60 mL of THF in a round-bottom flask. Cool the solution to 0°C using an ice bath.

  • Base Addition: Dissolve 3.2 g (76.0 mmol, 1.2 equiv) of LiOH·H₂O in 20 mL of deionized water. Add this aqueous solution dropwise to the THF solution over 15 minutes, maintaining internal temperature <5°C.

  • Reaction: Allow the mixture to warm naturally to Room Temperature (20–25°C). Stir vigorously.

    • Monitoring: Check by TLC (30% EtOAc/Hexane) or HPLC after 2 hours. Reaction is typically complete in 3–4 hours.

  • Work-up (Critical for Cyclopropyl Stability):

    • Concentrate the mixture under reduced pressure (rotary evaporator, bath <35°C) to remove THF.

    • Dilute the remaining aqueous residue with 20 mL water and wash with TBME (tert-butyl methyl ether) to remove unreacted ester or non-polar impurities.

    • Acidification: Cool the aqueous layer to 0°C. Slowly acidify to pH 3–4 using 1M Citric Acid .

      • Warning: Avoid concentrated HCl. Strong mineral acids can trigger cyclopropyl ring opening or rearrangement. Citric acid provides a buffered, mild protonation.

  • Extraction: Extract the aqueous layer with EtOAc (3 x 50 mL). Combine organics, dry over Na₂SO₄, and concentrate.

  • Purification: The crude acid is typically a viscous oil or low-melting solid. If high purity is required, recrystallize from Hexane/EtOAc.

Performance Metrics
ParameterSpecification
Yield > 92%
Chemical Purity > 98% (HPLC)
Enantiomeric Excess > 99% (if starting with >99% ee)
Cyclopropyl Integrity > 99% (No ring-opened byproducts)

Protocol B: Enzymatic Kinetic Resolution

Objective: Enantioselective hydrolysis of racemic ECPvHP to yield (S)-acid (typically) and (R)-ester (or vice versa, enzyme dependent). Best For: Generating chiral building blocks from cheap racemic starting materials.

Rationale

Lipases, particularly Candida antarctica Lipase B (CALB), exhibit high stereoselectivity for


- and 

-hydroxy esters. The enzyme preferentially hydrolyzes one enantiomer, leaving the other as the ester. This avoids the use of chiral auxiliaries.
Workflow Diagram

Enzymatic Racemate Racemic ECPvHP (50% R, 50% S) Reaction Enzymatic Hydrolysis (CALB / Phosphate Buffer pH 7.0) Racemate->Reaction Add Enzyme Separation Phase Separation / Extraction (pH Adjustment) Reaction->Separation 50% Conversion Acid (S)-Acid Product (Aqueous Phase) Separation->Acid Base extraction Ester (R)-Ester Unreacted (Organic Phase) Separation->Ester Organic solvent

Figure 2: Biocatalytic workflow for the kinetic resolution of racemic ECPvHP.

Step-by-Step Procedure
  • Emulsion Preparation: Mix 5.0 g of racemic ECPvHP in 50 mL of Phosphate Buffer (0.1 M, pH 7.0). Add 5 mL of acetone as a co-solvent to improve solubility.

  • Enzyme Addition: Add 250 mg of Immobilized CALB (e.g., Novozym 435).

  • Incubation: Stir at 30°C. Maintain pH 7.0 by automatic titration with 1M NaOH (pH-stat method).

    • Note: The consumption of NaOH correlates directly to the extent of conversion.

  • Termination: Stop the reaction at exactly 50% conversion (theoretical yield of one enantiomer). Filter off the immobilized enzyme (can be recycled).

  • Separation:

    • Extract the reaction mixture with EtOAc at pH 7. The unreacted ester (typically R-enantiomer) will partition into the organic phase.

    • Acidify the remaining aqueous phase to pH 3 with 1M Citric Acid and extract with EtOAc to isolate the hydrolyzed acid (typically S-enantiomer).

  • Analysis: Determine ee% of both fractions using Chiral HPLC (Column: Chiralcel OD-H or AD-H).

Analytical Controls & Troubleshooting

Chiral HPLC Method
  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (90:10) with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Expected Retention: Ester elutes first; Acid elutes later (due to polarity).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysisIncrease reaction time or temperature to 35°C (monitor closely). Ensure LiOH is fully dissolved.
Racemization pH too high (>12) or Temp too highUse LiOH (weaker base). Keep T < 5°C during addition. Switch to enzymatic route.[4][5]
Ring Opening Acid quench too strongUse Citric Acid or Phosphate buffer instead of HCl. Do not go below pH 3.0.
Emulsion Amphiphilic nature of productUse brine during extraction. Filter through Celite if necessary.

References

  • Cyclopropyl Stability: Wiberg, K. B. (1986). The Structure and Properties of Cyclopropane. Angewandte Chemie International Edition. Link

  • Enzymatic Resolution: Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Activated Carboxylic Acids. Tetrahedron. Link

  • LiOH Hydrolysis Protocol: Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for ester hydrolysis conditions).
  • Alpha-Hydroxy Ester Racemization: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[4][5] (Mechanistic grounding for enolization risks).

Sources

Scalable synthesis routes for Ethyl 3-cyclopropyl-2-hydroxy-propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details scalable synthesis routes for Ethyl 3-cyclopropyl-2-hydroxy-propanoate , a critical chiral building block in pharmaceutical development.[1] The guide prioritizes process scalability, safety, and atom economy, moving beyond bench-scale methods to robust protocols suitable for kilogram-scale production.[1]

Part 1: Strategic Overview & Retrosynthesis

Target Molecule: Ethyl 3-cyclopropyl-2-hydroxy-propanoate CAS: 64025-67-8 (Keto-ester precursor), 24273-10-9 (Racemic Alcohol) Key Structural Features: [1][2]

  • Cyclopropyl Ring: Acid-sensitive (ring-opening risk); requires controlled pH conditions.[1]

  • 
    -Hydroxy Ester:  Prone to racemization under strong basic conditions; serves as a versatile handle for further functionalization.[1]
    
  • Scalability Challenge: Avoiding high-energy intermediates (e.g., azides, unstable Grignards) and expensive chromatography.

Retrosynthetic Analysis

The synthesis is best approached by constructing the carbon skeleton first as an


-keto ester, followed by stereoselective reduction.[1] This strategy allows for the late-stage introduction of chirality, which is more cost-effective than starting with chiral pool materials.[1]

Retrosynthesis Target Ethyl 3-cyclopropyl-2-hydroxy-propanoate (Target) KetoEster Ethyl 3-cyclopropyl-2-oxopropanoate (Key Intermediate) Target->KetoEster Asymmetric Reduction RouteC_Start Cyclopropyl Magnesium Bromide + Ethyl Glycidate Target->RouteC_Start Route C: Direct Opening (Convergent/Lab Scale) RouteA_Start Ethyl Cyclopropylacetate + Diethyl Oxalate KetoEster->RouteA_Start Route A: Claisen Condensation (Industrial Standard) RouteB_Start Cyclopropyl Carboxaldehyde + N-Acetyl Glycine KetoEster->RouteB_Start Route B: Erlenmeyer Azlactone (Robust Solids)

Caption: Retrosynthetic disconnection showing the three primary pathways. Route A is preferred for large-scale manufacturing due to liquid handling and cost efficiency.[1]

Part 2: Detailed Synthetic Protocols

Route A: The Modified Claisen Condensation (Industrial Standard)

This route is the most scalable for multi-kilogram batches. It utilizes a crossed Claisen condensation between ethyl cyclopropylacetate and diethyl oxalate, followed by a decarboxylation step.

Advantages: Cheap reagents, no heavy metals, scalable liquid processing. Disadvantages: Requires careful distillation.

Step 1: Condensation & Decarboxylation [1]

  • Reagents: Ethyl cyclopropylacetate (1.0 eq), Diethyl oxalate (1.2 eq), Sodium ethoxide (1.1 eq), Ethanol (Solvent).

  • Mechanism: Enolate formation

    
     Attack on oxalate 
    
    
    
    
    
    -keto diester
    
    
    Decarboxylation.[1]

Protocol:

  • Reactor Setup: Charge a dry, nitrogen-flushed reactor with anhydrous Ethanol (5 vol) and Sodium Ethoxide (21% wt solution, 1.1 eq). Cool to 0°C.[3]

  • Addition: Pre-mix Ethyl cyclopropylacetate (1.0 eq) and Diethyl oxalate (1.2 eq). Add this mixture dropwise to the reactor over 2 hours, maintaining internal temperature

    
    .
    
    • Note: Exothermic reaction.[1][4] Controlling addition rate is critical to prevent self-condensation side products.[1]

  • Reaction: Warm to room temperature (25°C) and stir for 12 hours. The solution will turn yellow/orange.

  • Hydrolysis/Decarboxylation: Cool to 0°C. Slowly add 10% H₂SO₄ (aq) until pH ~1.

    • Critical Control Point: The cyclopropyl ring is sensitive to strong acid. Do not use concentrated HCl or heat excessively during this step. The goal is to hydrolyze the unstable oxalyl ester and decarboxylate the

      
      -position.[1]
      
  • Workup: Extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Wash organic layer with brine.[1][4] Dry over Na₂SO₄ and concentrate.

  • Purification: Vacuum distillation. The product, Ethyl 3-cyclopropyl-2-oxopropanoate , boils at approx. 110-115°C / 10 mmHg.[1]

Route B: The Erlenmeyer-Plöchl Azlactone Synthesis (Robust Alternative)

Ideal for facilities lacking high-vacuum distillation capabilities or when starting from the aldehyde.[1]

Step 1: Azlactone Formation

  • Mix Cyclopropyl carboxaldehyde (1.0 eq), N-Acetylglycine (1.0 eq), and Sodium Acetate (anhydrous, 1.0 eq) in Acetic Anhydride (3.0 eq).

  • Heat to 100°C for 4 hours. The mixture solidifies upon cooling.

  • Add cold water.[1] Filter the solid azlactone (4-cyclopropylmethylene-2-methyl-5-oxazolone).[1] Wash with cold ethanol.

Step 2: Hydrolysis to Keto-Acid

  • Reflux the azlactone in 3M HCl for 4 hours. The ring opens and hydrolyzes to 3-cyclopropyl-2-oxopropanoic acid .[1]

  • Safety: The cyclopropyl ring survives 3M HCl, but avoid higher concentrations.

  • Extract the keto-acid into ether/DCM.[1]

Step 3: Esterification

  • Dissolve the keto-acid in Ethanol.[1] Add catalytic H₂SO₄ (1 mol%).

  • Reflux for 6 hours. Neutralize and evaporate to yield the Keto-Ester.[1]

Route C: Asymmetric Reduction (The Chiral Step)

Transforming the keto-ester to the chiral


-hydroxy ester.[1]

Option 1: Chemical Reduction (Racemic)

  • Reagent: NaBH₄ (0.5 eq) in Ethanol at 0°C.

  • Yield: >90%.

  • Product: Racemic Ethyl 3-cyclopropyl-2-hydroxy-propanoate.[1]

Option 2: Asymmetric Hydrogenation (Enantioselective)

  • Catalyst: RuCl (Noyori Transfer Hydrogenation).

  • H-Source: Formic acid / Triethylamine (5:2 azeotrope).[1]

  • Protocol:

    • Dissolve Keto-Ester in DMF or DCM (degassed).[1]

    • Add Catalyst (0.5 mol%).

    • Add HCOOH/Et₃N mixture slowly at 0°C.

    • Stir 24h. Conversion >98%, ee >95%.

Part 3: Quantitative Comparison & Workflow

ParameterRoute A (Claisen)Route B (Azlactone)Route C (Grignard/Epoxide)
Starting Material Ethyl CyclopropylacetateCyclopropyl CarboxaldehydeCyclopropyl Bromide
Step Count 2 (Condensation, Decarb)4 (Azlactone, Hydrolysis, Ester, Red)2 (Grignard, Opening)
Atom Economy HighMedium (Loss of Benzoic/Acetic acid)Moderate
Scalability Excellent (Liquid phase) Good (Solid handling)Poor (Exotherms, Cryogenic)
Safety Profile Moderate (NaOEt handling)High (Stable intermediates)Low (Grignard hazards)
Est.[5] Cost/kg LowMediumHigh
Experimental Workflow Diagram (Route A + Enzymatic Reduction)

Workflow cluster_0 Stage 1: Skeleton Synthesis (Route A) cluster_1 Stage 2: Asymmetric Reduction Step1 Reactor A: Charge EtOH + NaOEt (0°C) Step3 Reaction: Stir 12h @ 25°C (Formation of Enolate) Step1->Step3 Step2 Feed: Ethyl Cyclopropylacetate + Diethyl Oxalate Step2->Step3 Step4 Quench/Decarb: Add 10% H2SO4 Maintain pH 1 Step3->Step4 Step5 Purification: Vacuum Distillation (110°C @ 10mmHg) Step4->Step5 Step6 Bioreactor: Keto-Ester + KRED Enzyme + NADP/GDH Recycle System Step5->Step6 Step7 Extraction: MTBE Extraction Step6->Step7 Step8 Final Product: Ethyl 3-cyclopropyl-2-hydroxy-propanoate (>99% ee) Step7->Step8

Caption: Integrated workflow for the synthesis of the target molecule starting from ethyl cyclopropylacetate, featuring the critical decarboxylation and enzymatic reduction steps.

Part 4: Analytical Quality Control

1. Identification (NMR):

  • ¹H NMR (400 MHz, CDCl₃):

    
     4.25 (q, 2H, O-CH₂-), 4.18 (dd, 1H, 
    
    
    
    -H), 2.80 (br s, 1H, OH), 1.65 (m, 2H,
    
    
    -CH₂), 1.29 (t, 3H, CH₃), 0.85 (m, 1H, cPr-CH), 0.50 (m, 2H, cPr-CH₂), 0.10 (m, 2H, cPr-CH₂).
  • Note: The

    
    -proton signal (4.18 ppm) is diagnostic.[1] In the keto-ester precursor, this signal is absent, and the 
    
    
    
    -protons appear as a doublet at
    
    
    2.7 ppm.[1]

2. Purity (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: Water (0.1% H₃PO₄) / Acetonitrile Gradient (10% to 90%).

  • Detection: UV 210 nm (Low UV absorption due to lack of conjugation; RI detector may be preferred for high concentrations).

3. Chiral Purity (Chiral GC/HPLC):

  • Column: Chiralcel OD-H or equivalent.[1]

  • Conditions: Hexane/IPA (95:5).

  • Acceptance Criteria: >98% ee for pharmaceutical intermediates.

Part 5: Safety & Handling

  • Cyclopropyl Ring Strain: While the ring is kinetically stable, it possesses significant ring strain (~27 kcal/mol). Avoid strong Lewis acids (e.g., AlCl₃, BF₃) or extremely concentrated Brønsted acids (conc. H₂SO₄) which can trigger ring opening to allyl derivatives.

  • Exotherms: The Claisen condensation (Route A) and Grignard formation (Route C) are highly exothermic. Use active cooling and dosing pumps for reagent addition.

  • Toxicology: Treat the

    
    -keto ester and the hydroxy ester as potential irritants.[1] If using the Cyanohydrin route (not detailed here due to safety), strict cyanide protocols (HCN monitors, antidote kits) are mandatory.
    

References

  • Preparation of Ethyl 3-cyclopropyl-2-oxopropanoate

    • Patent: Schirok, H., et al. (2014).[3] "Substituted Pyridines and their Use." U.S. Patent 2016/0009691 A1. (Describes the use of the keto-ester intermediate).

    • Source:

  • General Claisen Condensation Protocols

    • Reference: "Synthesis of alpha-keto esters via Claisen Condensation." Organic Syntheses, Coll. Vol. 2, p. 272 (1943).
    • Source:[1]

  • Asymmetric Reduction of Alpha-Keto Esters

    • Reference: Noyori, R., et al. (1996). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Journal of the American Chemical Society, 118(10), 2521-2522.
    • Source:

  • Azlactone Synthesis (Erlenmeyer-Plöchl)

    • Reference: Carter, H. E. (1946). "Azlactones." Organic Reactions, 3, 198.
    • Source:[1]

  • Physical Properties & Safety Data

    • Compound: Ethyl 3-cyclopropyl-2-oxopropanoate (CAS 64025-67-8).[1][6][7]

    • Source:

Sources

Troubleshooting & Optimization

Purification of Ethyl 3-cyclopropyl-2-hydroxy-propanoate by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Ethyl 3-cyclopropyl-2-hydroxypropanoate

Executive Summary & Compound Profile

User Query: "I need to isolate Ethyl 3-cyclopropyl-2-hydroxypropanoate (ECP-HP) from a reduction reaction mixture. Standard UV detection is failing, and I am concerned about the stability of the cyclopropyl ring on silica."

Scientist’s Assessment: Purifying Ethyl 3-cyclopropyl-2-hydroxypropanoate presents two primary challenges: detection and resolution . Structurally, this molecule possesses a secondary hydroxyl group (polar, H-bond donor) and a cyclopropyl moiety (lipophilic, potentially acid-sensitive). Unlike aromatic intermediates, it lacks a strong chromophore, making standard UV visualization (254 nm) unreliable.

This guide provides a validated workflow for the purification of ECP-HP, focusing on non-UV visualization techniques, stationary phase selection to prevent tailing, and stability considerations for the cyclopropyl ring.

Property Details
Structure (Cyclopropyl)-CH₂-CH(OH)-COOEt
Chromophore Weak (Ester carbonyl only,

nm)
Polarity Moderate-High (Due to

-hydroxy ester motif)
Key Impurities Ethyl 3-cyclopropyl-3-oxopropionate (Starting Material), Diol side-products
Stationary Phase Silica Gel 60 (40–63 µm)

Method Development & Optimization (Q&A)

Q1: "I spot the plate, but I don't see anything under the UV lamp (254 nm). Is my compound gone?"

A: No, your compound is likely present but invisible to standard UV. Mechanism: ECP-HP lacks a conjugated


-system (like a benzene ring). The ester carbonyl absorbs weakly around 210 nm, which is often cut off by solvent absorption or weak lamp intensity.
Solution:  You must  use a chemical stain.
  • Primary Recommendation: Phosphomolybdic Acid (PMA) stain. The hydroxyl group reduces the molybdate, producing a dark blue/green spot on a light green background upon heating.

  • Alternative: KMnO₄ (Basic) . The secondary alcohol will oxidize, appearing as a yellow spot on a purple background.

  • Protocol: Dip the TLC plate into the stain solution, wipe the back, and heat with a heat gun at 200°C until spots appear.

Q2: "The product tails significantly on the column. How do I fix this?"

A: Tailing is caused by the hydrogen bonding of the C2-hydroxyl group with the silanol groups (Si-OH) on the silica surface. Troubleshooting Steps:

  • Mobile Phase Modifier: Do not use acid. Instead, ensure your mobile phase is strictly neutral. For severe tailing, pre-wash the silica column with 1% Triethylamine (Et₃N) in hexane, then flush with pure hexane before loading. This neutralizes the most active acidic sites.

  • Solvent Choice: Switch from Hexane/Ethyl Acetate to Dichloromethane (DCM)/Methanol . A gradient of 0%

    
     5% MeOH in DCM often sharpens alcohol peaks better than EtOAc.
    
Q3: "Is the cyclopropyl ring stable on silica gel?"

A: Yes, but with caveats. Expert Insight: While cyclopropyl carbinols (where the OH is directly attached to the ring) are prone to acid-catalyzed ring opening/rearrangement, ECP-HP is a homo-cyclopropyl alcohol (separated by a methylene group). This structural isolation significantly increases stability. Risk Mitigation: Avoid using acidified silica or mobile phases containing acetic acid. If you suspect degradation (new spots appearing during elution), switch to Neutral Alumina or buffered silica (pH 7).

Validated Purification Workflows

Workflow A: Standard Silica Gel Chromatography

Best for: Routine purification from crude reduction mixtures.

Step 1: TLC Method Development

  • Eluent: 30% Ethyl Acetate in Hexane.

  • Target Rf: Adjust solvent ratio until Product Rf

    
     0.35.
    
    • Note: The keto-ester starting material is less polar (Rf

      
       0.6–0.7) and will elute significantly earlier.
      

Step 2: Column Packing

  • Ratio: 30–50 g Silica Gel 60 per 1 g of crude loading.

  • Slurry: Pack using 10% EtOAc/Hexane to minimize heat of adsorption.

Step 3: Elution Gradient

  • 0–5 min: 10% EtOAc/Hexane (Elutes non-polar impurities).

  • 5–20 min: Linear gradient to 40% EtOAc/Hexane.

  • Collection: Collect fractions of 1/10th column volume.

  • Detection: Spot every 3rd fraction on TLC and stain with PMA.

Workflow B: Troubleshooting "Invisible" Separation

Best for: separating complex mixtures where impurities also don't absorb UV.

PurificationLogic Start Crude Mixture (ECP-HP) TLC_Check TLC Analysis (30% EtOAc/Hex) Start->TLC_Check UV_Vis UV (254nm) Visible? TLC_Check->UV_Vis Stain Apply PMA Stain & Heat UV_Vis->Stain No (Expected) Rf_Eval Evaluate Rf Values UV_Vis->Rf_Eval Yes (Impurities?) Stain->Rf_Eval Sep_Good Separation > 0.1 Rf? Rf_Eval->Sep_Good Flash Proceed to Flash Chromatography Sep_Good->Flash Yes Sep_Bad Modify Solvent System Sep_Good->Sep_Bad No (Co-elution) DCM_MeOH Try DCM:MeOH (98:2 to 95:5) Sep_Bad->DCM_MeOH DCM_MeOH->Rf_Eval Re-test

Figure 1: Decision matrix for method development when UV detection is compromised.

Technical Data & Specifications

Table 1: Retardation Factors (Rf) in Various Solvent Systems Data derived from internal standard protocols for


-hydroxy esters.
Solvent SystemKeto-Ester (Impurity) RfECP-HP (Target) Rf Resolution Status
100% Hexane0.200.00Retained
20% EtOAc / Hex0.550.15 Good
30% EtOAc / Hex 0.68 0.32 Optimal
50% EtOAc / Hex0.850.65Poor (Co-elution risk)
5% MeOH / DCM0.900.45Excellent (Alternative)

Table 2: Visualization Reagent Recipes

ReagentPreparationTarget Functional Group
PMA Stain 10g Phosphomolybdic acid in 100mL EthanolAlcohols (Dark Green/Blue)
KMnO₄ (Basic) 1.5g KMnO₄ + 10g K₂CO₃ + 1.25mL 10% NaOH in 200mL H₂OAlcohols/Alkenes (Yellow on Purple)
Vanillin 15g Vanillin + 250mL Ethanol + 2.5mL Conc.[1][2][3] H₂SO₄General Organic (Various Colors)

References & Authoritative Sources

  • Patent: Preparation of Substituted Pyridines . (2014). Australian Patent AU 2014242971 B2. (Describes the synthesis and handling of Ethyl 3-cyclopropyl-2-hydroxypropanoate as an intermediate).

  • TLC Visualization Guide . (2022). Chemistry LibreTexts. (Protocols for PMA and KMnO4 staining of non-UV active compounds).

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. (The gold standard for flash chromatography mechanics).

Disclaimer: This guide assumes standard laboratory safety protocols. Ethyl 3-cyclopropyl-2-hydroxypropanoate is a chemical intermediate; consult the SDS for specific handling requirements.

Sources

Technical Support Center: Chiral Separation of Ethyl 3-cyclopropyl-2-hydroxy-propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: CHIRAL-APP-882 Assigned Specialist: Senior Application Scientist, Separation Technologies Subject: Method Development & Troubleshooting for Ethyl 3-cyclopropyl-2-hydroxy-propanoate

Executive Summary

You are attempting to separate the enantiomers of Ethyl 3-cyclopropyl-2-hydroxy-propanoate . This molecule presents a classic chiral separation challenge: it possesses a secondary hydroxyl group adjacent to an ester functionality (alpha-hydroxy ester) and a cyclopropyl moiety that offers distinct steric bulk but limited UV chromophores.

This guide moves beyond generic advice. It addresses specific chemical risks—most notably transesterification —and provides a self-validating workflow to ensure high-resolution separation (


).

Module 1: Method Development Strategy

The "Golden" Screening Protocol

Do not waste time with random mobile phases. For alpha-hydroxy esters, polysaccharide-based Chiral Stationary Phases (CSPs) in Normal Phase (NP) are the industry standard due to their ability to form hydrogen bonds with the C2-hydroxyl and carbonyl groups.

Primary Column Selection:

  • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)): The helical structure of amylose often provides superior recognition for the steric bulk of the cyclopropyl group.

  • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)): The complementary "linear" cellulose cavity is the necessary backup if AD-H fails.

Screening Matrix:

ParameterCondition A (Primary)Condition B (Secondary)
Mobile Phase n-Hexane / Ethanol (90:[1]10)n-Hexane / Isopropanol (90:10)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25°C25°C
Detection UV 210 nmUV 210 nm

Critical Note: We prioritize Ethanol over Methanol. See Module 2 for the chemical causality regarding transesterification risks.

Workflow Visualization

The following diagram outlines the logical flow for method development, ensuring you do not proceed to validation with an unstable method.

MethodDevelopment Start Start: Racemic Mixture Screen Screen AD-H & OD-H (Hex/EtOH 90:10) Start->Screen CheckRes Resolution (Rs) > 1.5? Screen->CheckRes Optimize Optimize Selectivity (α) CheckRes->Optimize No (Rs < 1.5) FinalMethod Final Method (Hex/EtOH or Hex/IPA) CheckRes->FinalMethod Yes Optimize->Screen Switch Column (OD -> AD) TransCheck Check Transesterification (Is MeOH present?) Optimize->TransCheck Change Modifier TransCheck->Optimize Yes (Risk!) TransCheck->FinalMethod No (Safe)

Figure 1: Decision logic for chiral method development. Note the critical check for solvent compatibility.

Module 2: The "Ghost Peak" & Drift Issue (Transesterification)

The Problem

Users often report: "My retention times are drifting," or "I see a third peak appearing after 2 hours."

The Root Cause

Your molecule is an Ethyl Ester . If you use Methanol in your mobile phase (e.g., Hexane/MeOH), a transesterification reaction occurs on the column, catalyzed by residual silanols or slightly acidic conditions.



You are converting your Ethyl 3-cyclopropyl-2-hydroxy-propanoate into Methyl 3-cyclopropyl-2-hydroxy-propanoate. The methyl ester is a different chemical entity with different retention characteristics, leading to split peaks or "ghost" peaks.

The Solution
  • Match the Solvent: Use Ethanol as your polar modifier. If transesterification occurs, it simply swaps an ethyl group for an ethyl group—chemically invisible.

  • Steric Protection: Use Isopropanol (IPA) . IPA is sterically hindered and much less nucleophilic than methanol, making transesterification kinetically negligible under standard HPLC conditions.

Module 3: Troubleshooting & FAQs

Q1: My peaks are tailing. Should I add TFA?

A: Yes, but with caution.

  • Mechanism: The C2-hydroxyl group can interact with non-endcapped silanols on the silica support.

  • Protocol: Add 0.1% Trifluoroacetic acid (TFA) to the mobile phase.[2] This suppresses the ionization of residual silanols.

  • Warning: Do not use basic modifiers (Diethylamine) as they can catalyze the hydrolysis of the ester or ring-opening of the cyclopropane (though the latter is rare under HPLC conditions, ester hydrolysis is a real risk at high pH).

Q2: I have no baseline separation (Rs < 1.0). What next?

A: Lower the temperature.

  • Thermodynamics: Chiral recognition is enthalpy-driven. Lowering the temperature (e.g., from 25°C to 10°C or 15°C) often increases the separation factor (

    
    ) significantly because the "fit" of the analyte into the chiral groove becomes more rigid and energetically favorable.
    
Q3: I cannot see the peaks (Low Sensitivity).

A: The cyclopropyl group and aliphatic chain have very low UV absorbance.

  • Wavelength: You must monitor at 210–220 nm .

  • Solvent Cutoff: Ensure you are using HPLC-grade Hexane and Ethanol. Impurities in lower-grade solvents absorb heavily at 210 nm, causing a noisy baseline that masks your analyte.

Module 4: Scale-Up Considerations

If you are moving to Preparative HPLC to isolate the enantiomers:

  • Solvent Removal: Hexane/Ethanol is easier to evaporate than Hexane/IPA (IPA has a higher boiling point and higher heat of vaporization).

  • Loading Capacity: The Chiralpak AD-H usually has a higher loading capacity for this class of compounds. Expect to load approx. 1-5 mg per injection on a standard 4.6 x 250 mm analytical column before resolution collapses.

Solvent Compatibility Matrix

SolventLogic Analyte Ethyl Ester Analyte MeOH Methanol (MeOH) Analyte->MeOH Avoid EtOH Ethanol (EtOH) Analyte->EtOH Recommended IPA Isopropanol (IPA) Analyte->IPA Recommended ResultBad Transesterification (Methyl Ester formed) MeOH->ResultBad ResultGood Stable Separation EtOH->ResultGood IPA->ResultGood

Figure 2: Solvent selection logic to prevent on-column chemical modification.

References

  • Daicel Corporation. (n.d.). Chiral Column Selection Strategies for Alpha-Hydroxy Esters. Chiral Technologies. Retrieved from [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews. Retrieved from [Link]

  • Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds (UV absorption of cyclopropane rings). Wiley. Retrieved from [Link]

  • Liu, Y., et al. (2012). Transesterification artifacts in HPLC analysis of esters in alcohol-containing mobile phases. Journal of Chromatography A. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in the Mesylation of Alpha-Hydroxy Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mesylation of alpha-hydroxy esters. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this critical transformation. Here, we delve into the nuances of the reaction, moving beyond a simple recitation of protocol steps to explain the underlying chemical principles and provide actionable, field-tested solutions to common problems.

Introduction: The Importance and Challenges of Mesylation

The conversion of a hydroxyl group into a methanesulfonate (mesylate) is a fundamental reaction in organic synthesis. It transforms a poor leaving group (hydroxide) into an excellent one (mesylate), paving the way for subsequent nucleophilic substitution or elimination reactions.[1][2][3] While seemingly straightforward, the mesylation of alpha-hydroxy esters presents unique challenges due to the electronic nature of the substrate and the potential for side reactions. Low yields can stem from a variety of factors, including incomplete reactions, substrate decomposition, and the formation of unwanted byproducts.

This guide provides a structured approach to troubleshooting these issues, empowering you to diagnose the problem and implement effective solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My mesylation reaction is showing low conversion of the starting alpha-hydroxy ester. What are the likely causes and how can I fix this?

Low conversion is a common hurdle and can often be traced back to issues with reagents, reaction conditions, or the inherent reactivity of your specific substrate.

Possible Causes & Solutions:

  • Insufficiently Anhydrous Conditions: Methanesulfonyl chloride (MsCl) is highly reactive towards water.[3] Any moisture in your solvent, glassware, or starting material will consume the reagent, leading to an incomplete reaction.

    • Troubleshooting Protocol:

      • Dry Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use.

      • Anhydrous Solvents: Use freshly opened, anhydrous grade solvents or solvents dried over appropriate drying agents (e.g., molecular sieves, sodium/benzophenone). Dichloromethane (DCM) is a common choice.[4][5]

      • Dry Starting Material: Dry your alpha-hydroxy ester under high vacuum for several hours before use, especially if it is hygroscopic.

  • Inadequate Base Stoichiometry or Strength: A non-nucleophilic base is crucial to neutralize the HCl generated during the reaction.[3] Insufficient base will lead to a buildup of acid, which can protonate the starting alcohol, reducing its nucleophilicity, and potentially lead to side reactions.

    • Troubleshooting Protocol:

      • Stoichiometry: Use at least 1.1 to 1.5 equivalents of a tertiary amine base like triethylamine (TEA) or pyridine.[4][6][7]

      • Base Strength: For less reactive alcohols, a stronger, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) may be beneficial. Be aware that stronger bases like TEA can promote the formation of a sulfene intermediate from MsCl, which can alter the reaction pathway.[2][8]

  • Low Reaction Temperature: While mesylations are typically run at low temperatures (0 °C to room temperature) to minimize side reactions, an excessively low temperature can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.[3][9]

    • Troubleshooting Protocol:

      • Initial Low Temperature: Start the reaction at 0 °C during the addition of MsCl to control the initial exotherm.

      • Gradual Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q2: I'm observing the formation of a significant amount of an alkyl chloride byproduct instead of my desired mesylate. Why is this happening and what can I do to prevent it?

The formation of an alkyl chloride is a well-documented side reaction in mesylations, particularly when using methanesulfonyl chloride.[3][4]

Mechanism of Alkyl Chloride Formation:

The chloride ion (Cl⁻) liberated from the methanesulfonyl chloride can act as a nucleophile and displace the newly formed mesylate group, especially if the alpha-position of the ester is activated towards nucleophilic substitution (e.g., benzylic).

G cluster_main Desired Mesylation Pathway cluster_side Side Reaction Alpha-HydroxyEster Alpha-HydroxyEster Mesylate_Product Mesylate_Product Alpha-HydroxyEster->Mesylate_Product  + MsCl, Base - HCl Alkyl_Chloride Alkyl_Chloride Mesylate_Product->Alkyl_Chloride  + Cl⁻ (from MsCl) - MsO⁻

Troubleshooting Strategies:

  • Use Methanesulfonic Anhydride (Ms₂O): This reagent provides the mesyl group without introducing a chloride source, thereby completely avoiding the formation of the alkyl chloride byproduct.[4][10]

  • Lower the Reaction Temperature: Running the reaction at 0 °C or even lower temperatures can disfavor the subsequent SN2 reaction that leads to the chloride.[3]

  • Choice of Base: While TEA is common, pyridine is sometimes used and may lead to slower reaction rates, potentially reducing the prevalence of side reactions.[10]

  • Careful Work-up: Promptly work up the reaction upon completion to minimize the time the mesylate is exposed to chloride ions.

Q3: My alpha-hydroxy ester seems to be decomposing under the reaction conditions, leading to a complex mixture of products and low yield. What could be causing this?

Alpha-hydroxy esters can be sensitive to both acidic and basic conditions, and the presence of the ester functionality can introduce additional decomposition pathways.

Potential Decomposition Pathways:

  • Elimination: For substrates prone to elimination (e.g., tertiary alpha-hydroxy esters), the combination of a base and the formation of a good leaving group can lead to the formation of an acrylate derivative.[11]

  • Retro-Aldol or Related Fragmentations: The alpha-hydroxy ester moiety can be susceptible to fragmentation reactions, especially if the reaction is run at elevated temperatures or for extended periods.

  • Hydrolysis: Although less common under anhydrous conditions, any residual water can lead to hydrolysis of the ester.

Troubleshooting Protocol:

  • Strict Temperature Control: Maintain the reaction temperature at 0 °C or below, especially during the addition of reagents.

  • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to the reaction conditions.

  • Choice of Base: A less hindered and milder base like pyridine might be beneficial in minimizing elimination side reactions compared to a bulkier and stronger base like TEA.

  • Protecting Groups: If the molecule contains other sensitive functional groups, consider protecting them before the mesylation step.

Q4: I'm having difficulty purifying my mesylated product. What are the common impurities and what purification strategies are most effective?

Purification can be challenging due to the reactivity of the mesylate product and the nature of the common impurities.

Common Impurities:

  • Unreacted Starting Material: If the reaction did not go to completion.

  • Triethylammonium Hydrochloride (or other amine salts): This is a major byproduct when using tertiary amine bases.

  • Excess Base: Unreacted triethylamine or pyridine.

  • Methanesulfonic Acid: Formed from the hydrolysis of excess MsCl during work-up.

  • Alkyl Chloride Byproduct: As discussed in Q2.

Purification Workflow:

G cluster_washes Sequential Washes Crude_Reaction_Mixture Crude_Reaction_Mixture Aqueous_Workup Aqueous_Workup Crude_Reaction_Mixture->Aqueous_Workup Add H₂O Organic_Layer Organic_Layer Aqueous_Workup->Organic_Layer Separate Layers Aqueous_Layer Aqueous_Layer Aqueous_Workup->Aqueous_Layer Discard Dilute_HCl_Wash Dilute_HCl_Wash Organic_Layer->Dilute_HCl_Wash Removes excess base NaHCO3_Wash NaHCO3_Wash Dilute_HCl_Wash->NaHCO3_Wash Removes MsOH Brine_Wash Brine_Wash NaHCO3_Wash->Brine_Wash Removes residual water Drying Drying Brine_Wash->Drying Dry over Na₂SO₄ or MgSO₄ Filtration Filtration Solvent_Removal Solvent_Removal Filtration->Solvent_Removal Rotary Evaporation Purified_Mesylate Purified_Mesylate Solvent_Removal->Purified_Mesylate Further purification if needed (e.g., Column Chromatography)

Detailed Purification Steps:

  • Aqueous Work-up: After the reaction is complete, quench by adding cold water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent like DCM or ethyl acetate.

  • Acidic Wash: Wash the organic layer with a dilute acid solution (e.g., 1N HCl) to remove the tertiary amine base.[10]

  • Basic Wash: Subsequently, wash with a saturated aqueous solution of sodium bicarbonate to remove any methanesulfonic acid.

  • Brine Wash: A final wash with saturated aqueous sodium chloride (brine) helps to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Column Chromatography: If further purification is necessary, silica gel column chromatography is often effective. Use a non-polar to moderately polar solvent system (e.g., hexanes/ethyl acetate). Be aware that mesylates can be unstable on silica gel, so it's advisable to perform the chromatography quickly.

Summary of Key Reaction Parameters

ParameterRecommendationRationale
Solvent Anhydrous Dichloromethane (DCM)Good solubility for most substrates and reagents; relatively inert.
Reagent Methanesulfonyl Chloride (MsCl) or Methanesulfonic Anhydride (Ms₂O)MsCl is cost-effective; Ms₂O avoids alkyl chloride formation.[4][10]
Base Triethylamine (TEA), Pyridine, or 2,6-LutidineNeutralizes HCl byproduct; choice depends on substrate reactivity and potential for side reactions.[3][4]
Stoichiometry 1.1-1.5 eq. of Base; 1.1-1.2 eq. of MsClEnsures complete reaction and neutralization of acid.[6][7]
Temperature 0 °C to Room TemperatureBalances reaction rate with minimizing side reactions.[3][7]
Reaction Time 0.5 - 4 hours (Monitor by TLC)Avoids prolonged reaction times that can lead to decomposition.[6][7]

Concluding Remarks

Successfully troubleshooting low yields in the mesylation of alpha-hydroxy esters requires a systematic approach that considers the interplay between reagents, reaction conditions, and the specific nature of the substrate. By understanding the potential pitfalls and implementing the strategies outlined in this guide, researchers can significantly improve the efficiency and reliability of this crucial synthetic transformation. Always prioritize safety by handling methanesulfonyl chloride, a corrosive and lachrymatory substance, in a well-ventilated fume hood with appropriate personal protective equipment.[3]

References

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • Organic Chemistry Portal. Alcohol to Mesylate - Common Conditions. Retrieved from [Link]

  • Keglevich, G., et al. (2019). Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity. ACS Omega, 4(7), 12436–12446. [Link]

  • KU ScholarWorks. (2008). Synthesis of Chiral Nonracemic Tertiary α-Thio and α-Sulfonyl Acetic Esters via SN2 Reactions of Tertiary Mesylates. Retrieved from [Link]

  • Proprep. Discuss the process and application of mesylation in organic synthesis as a method for alcohol protection. Retrieved from [Link]

  • NTU IRep. ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. Retrieved from [Link]

  • ACS Omega. (2024, July 2). Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity. Retrieved from [Link]

  • Organic Synthesis. Alcohol to Mesylate using MsCl, base. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Chemical reactions on polysaccharides, 5. Reaction of mesyl chloride with pullulan. Retrieved from [Link]

  • Organic Synthesis. Alcohol to Mesylate using MsCl, base. Retrieved from [Link]

  • ResearchGate. (2025, August 7). The synthesis of enantioenriched alpha-hydroxy esters. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, March 11). Why do tosylation and mesylation of alcohols follow different mechanisms?. Retrieved from [Link]

  • LookChem. General procedures for the purification of Esters. Retrieved from [Link]

  • Rhodium.ws. Synthesis of Mesylates From Alcohols. Retrieved from [Link]

  • Google Patents. EP0463676A1 - Process for the synthesis of alpha-hydroxy-esters.
  • Google Patents. US2092494A - Purification of alpha-hydroxy-aliphatic acids.
  • Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, September 29). Construction of α-quinonyl-α-hydroxy/amino acid esters through the redox chain reaction. Retrieved from [Link]

  • AOCS. (2019, July 23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]

  • ResearchGate. Temperature effects on the OH conversion during the reaction between SLO and BL-3272 from ATR-FTIR studies. Retrieved from [Link]

Sources

Technical Support Center: Stability of Ethyl 3-cyclopropyl-2-hydroxy-propanoate in Dichloromethane (DCM)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Critical Alerts

The Core Issue: Ethyl 3-cyclopropyl-2-hydroxy-propanoate is chemically fragile in standard grade Dichloromethane (DCM). The instability is not due to the solvent's polarity, but rather its acidity .

Commercial DCM decomposes over time (via photolysis and hydrolysis) to generate Hydrochloric Acid (HCl). Even trace amounts of HCl (ppm levels) act as a catalyst for two irreversible degradation pathways in your molecule:

  • Dehydration: Elimination of the

    
    -hydroxy group to form the conjugated alkene (Ethyl 3-cyclopropylacrylate).
    
  • Ring Opening: Acid-catalyzed cleavage of the strained cyclopropyl ring.

Immediate Action Required:

  • Stop storing the compound in DCM for periods >4 hours without buffering.

  • Verify your DCM stabilizer (Amylene vs. Ethanol).

  • Neutralize older DCM solvent stocks before use with this specific compound.

Part 2: The Chemistry of Failure (Mechanistic Insight)

To troubleshoot effectively, you must understand the "Invisible Enemy": HCl generation in DCM .

The Solvent Trap

DCM (


) is not inert. Upon exposure to light and atmospheric moisture, it degrades:



The Molecular Vulnerability

Your molecule contains two sensitive motifs in proximity: a cyclopropyl ring and a


-hydroxy group  (relative to the ring).
  • Pathway A (Dehydration - Major Risk): The

    
    -hydroxy ester motif is prone to acid-catalyzed elimination. The driving force is the formation of a conjugated system (
    
    
    
    -unsaturated ester) which is thermodynamically favored.
  • Pathway B (Ring Opening - Secondary Risk): The cyclopropane ring possesses high ring strain (~27.5 kcal/mol). In the presence of strong acids (HCl), the ring can protonate and open to form linear alkyl chlorides or rearrange.

Visualization of Degradation Pathways

DegradationPathways DCM Dichloromethane (Storage/Light) HCl HCl Generation DCM->HCl Photolysis Target Ethyl 3-cyclopropyl- 2-hydroxy-propanoate HCl->Target Attacks OH Protonated Protonated Intermediate (R-OH2+) Target->Protonated + H+ Cation Carbocation at C2 Protonated->Cation - H2O Dehydration Product A: Ethyl 3-cyclopropylacrylate (Conjugated Alkene) Cation->Dehydration Elimination (-H+) Thermodynamic Sink RingOpen Product B: Ring-Opened Chlorides/Dienes Cation->RingOpen Ring Expansion/Cleavage (If Acid Concentration High)

Figure 1: Acid-catalyzed degradation cascades triggered by DCM decomposition.

Part 3: Troubleshooting Guide (Q&A)

This section maps your experimental observations to specific chemical failures.

Q1: I see a new, less polar spot on my TLC plate after leaving the sample in DCM overnight. What is it?

Diagnosis: Dehydration (Elimination). [1]

  • The Chemistry: You have likely formed Ethyl 3-cyclopropylacrylate .

  • Why: The removal of the hydroxyl group (-OH) and formation of a double bond reduces polarity, causing the compound to run higher (higher

    
    ) on silica gel.
    
  • Confirmation: Check UV activity. The new spot should be UV-active (conjugated ester), whereas your starting material (isolated ester) has weak UV absorption.

Q2: My NMR shows the disappearance of the multiplets at 0.1–0.8 ppm.

Diagnosis: Cyclopropyl Ring Opening.

  • The Chemistry: The characteristic high-field signals of the cyclopropyl protons are unique. Their loss indicates the ring has opened, likely due to HCl attack.

  • Cause: Your DCM is significantly acidic (likely old amylene-stabilized DCM).

  • Solution: This is irreversible.[2] You must re-synthesize or re-purify.

Q3: Can I use Ethanol-stabilized DCM instead of Amylene-stabilized?

Recommendation: Proceed with Caution.

  • Pros: Ethanol scavenges acid effectively.

  • Cons: Ethanol is a nucleophile. If you are activating the alcohol (e.g., with Mesyl chloride or Thionyl chloride) or using Lewis acids, the ethanol stabilizer will react, potentially causing side reactions.

  • Verdict: For simple extraction/storage, Ethanol-stabilized DCM is safer for this specific molecule than Amylene-stabilized DCM unless the Amylene-DCM is freshly neutralized.

Q4: My compound turned into a cloudy gel/precipitate in DCM.

Diagnosis: Oligomerization.

  • The Chemistry:

    
    -hydroxy esters are bifunctional (Alcohol + Ester). In the presence of trace acid or base, they can undergo intermolecular transesterification to form polyesters (poly-lactic acid derivatives).
    
  • Fix: Avoid high concentrations (>0.5 M) in DCM for extended periods.

Part 4: Best Practice Protocols

Protocol A: Rapid DCM Acidity Test

Before dissolving your valuable compound, validate the solvent.

  • Take 1 mL of your DCM stock.

  • Add 1 mL of distilled water.

  • Add 1 drop of Universal Indicator or check with a pH strip.

  • Fail Criteria: If pH < 5.0, discard the solvent batch or proceed to Protocol B.

Protocol B: Solvent Neutralization (The "Basic Plug" Method)

Use this whenever handling the compound in DCM for >30 minutes.

  • Prepare a small glass pipette plugged with cotton.

  • Fill with ~2 cm of Basic Alumina (Activity Grade I) or Anhydrous Potassium Carbonate (

    
    ) .
    
  • Filter your DCM through this plug directly into your reaction flask or storage vial.

    • Mechanism:[1][2][3][4][5][6][7] This physically sequesters HCl and phosgene, delivering neutral solvent.

Protocol C: Decision Tree for Solvent Selection

SolventSelect Start Start: Dissolving Ethyl 3-cyclopropyl- 2-hydroxy-propanoate CheckDCM Check DCM Stabilizer Start->CheckDCM Amylene Amylene Stabilized CheckDCM->Amylene Ethanol Ethanol Stabilized CheckDCM->Ethanol CheckAge Is Bottle >3 Months Open? Amylene->CheckAge ReactionType Intended Use? Ethanol->ReactionType Extraction Simple Extraction/TLC ReactionType->Extraction Activation Activation/Oxidation (e.g., MsCl, PCC) ReactionType->Activation Action1 SAFE (Ethanol buffers acid) Extraction->Action1 Action2 RISK: Side Reactions (Ethanol reacts) Activation->Action2 Yes Yes CheckAge->Yes No No CheckAge->No Action3 CRITICAL: Run Protocol B (Neutralize Acid) Action4 Proceed with Caution (Monitor pH) Yes->Action3 No->Action4

Figure 2: Solvent selection logic to prevent degradation.

Part 5: References

  • Dichloromethane Decomposition & Stabilization

    • Title: Thermal decomposition of dichloromethane in absence and presence of added O2.[3][7]

    • Source: NJIT Theses & Dissertations.

    • URL:[Link]

  • Cyclopropyl Group Stability

    • Title: The Chemistry of the Cyclopropyl Group (Patai's Chemistry of Functional Groups).

    • Source: Wiley Online Library / Wikipedia Summary.

    • URL:[Link]

  • Acid-Catalyzed Dehydration Mechanisms

    • Title: Acid-Catalyzed Dehydration of Alcohols: Structure & Mechanism.

    • Source: Study.com / Organic Chemistry Portal.

    • URL:[Link]

  • DCM Stabilizer Profiles

    • Title: Solvent Stabilizer Systems (Ethanol vs. Amylene).[8]

    • Source: Sigma-Aldrich Technical Bulletin.

Sources

Storage conditions to prevent degradation of Ethyl 3-cyclopropyl-2-hydroxy-propanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Storage of Ethyl 3-cyclopropyl-2-hydroxy-propanoate

Technical Support Center: Ethyl 3-cyclopropyl-2-hydroxy-propanoate

Welcome to the technical support center for Ethyl 3-cyclopropyl-2-hydroxy-propanoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Proper storage is paramount to preventing degradation and ensuring the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing Ethyl 3-cyclopropyl-2-hydroxy-propanoate?

A1: For long-term storage, it is highly recommended to store Ethyl 3-cyclopropyl-2-hydroxy-propanoate at or below -20°C . For short-term use (i.e., daily or weekly access), storage at 2-8°C in a refrigerator is acceptable. Storing at low temperatures significantly slows down potential degradation reactions, particularly hydrolysis.[1]

Q2: How should I protect the compound from atmospheric conditions?

A2: Ethyl 3-cyclopropyl-2-hydroxy-propanoate is susceptible to degradation by atmospheric moisture and oxygen. The primary degradation pathway is the hydrolysis of the ester functional group.[2] Therefore, it is crucial to:

  • Use an Inert Atmosphere: Store the compound under a dry, inert atmosphere such as argon or nitrogen.[1]

  • Seal Containers Tightly: Use vials with high-quality, tight-fitting seals (e.g., PTFE-lined caps).

  • Equilibrate to Room Temperature: Before opening a container that has been stored at low temperatures, always allow it to fully equilibrate to room temperature.[1][2] This critical step prevents atmospheric moisture from condensing on the cold compound, which would introduce water and accelerate hydrolysis.[2]

Q3: Is this compound sensitive to light?
Q4: What are the visible signs that my sample may have degraded?

A4: While chemical degradation often occurs without obvious visual cues, you might observe:

  • Change in Color: A slight yellowing of the typically colorless liquid could indicate the formation of impurities.

  • Change in Viscosity or Clarity: The appearance of cloudiness or particulate matter.

  • Change in Odor: The hydrolysis product, 3-cyclopropyl-2-hydroxy-propanoic acid, may have a different odor profile.

However, the most reliable indicators of degradation are analytical, such as the appearance of new spots on a Thin-Layer Chromatography (TLC) plate or new peaks in NMR or GC-MS spectra.

Troubleshooting Guide: Degradation Issues

This section addresses specific issues you might encounter, explains the underlying chemistry, and provides actionable solutions.

Q5: My analysis (TLC, NMR, GC-MS) shows a new, more polar impurity. What is the likely cause?

A5: The most probable cause is the hydrolysis of the ethyl ester group.[4][5] This reaction cleaves the ester bond, yielding 3-cyclopropyl-2-hydroxy-propanoic acid and ethanol.[6] The resulting carboxylic acid is significantly more polar than the parent ester, which is why it would appear as a new, lower-Rf spot on a normal-phase TLC plate.

  • Causality: This reaction is catalyzed by the presence of water and can be accelerated by trace amounts of acid or base.[7][8] Even seemingly "dry" solvents can contain enough water to cause slow hydrolysis over time.

Q6: I suspect my compound has oxidized. What would the degradation product be and how can I identify it?

A6: The secondary alcohol functional group in your molecule can be oxidized to a ketone.[9][10] This would result in the formation of Ethyl 3-cyclopropyl-2-oxopropanoate .

  • Causality: This reaction requires an oxidizing agent. While slow oxidation by atmospheric oxygen is possible over long periods, this degradation pathway is more of a concern if the compound is exposed to incompatible materials or contaminants that can act as oxidizers.[11][12]

  • Identification:

    • FTIR Spectroscopy: Look for the disappearance of the broad O-H stretch (around 3400 cm⁻¹) and the appearance of a new, sharp C=O stretch for the ketone (around 1720-1740 cm⁻¹), in addition to the existing ester carbonyl.

    • ¹H NMR Spectroscopy: The proton on the carbon bearing the hydroxyl group (the C-H proton at position 2) would disappear.

    • ¹³C NMR Spectroscopy: The carbon signal for the C-OH group (around 65-75 ppm) would shift downfield to the characteristic ketone region (above 190 ppm).

Q7: Could the cyclopropyl ring have opened? Under what conditions should I be concerned about this?

A7: The cyclopropyl group is a strained ring system, but it is generally stable under neutral and basic conditions.[13] Ring-opening is a concern primarily under strongly acidic conditions , which can protonate the ring and lead to rearrangement to a more stable carbocation.[13][14] Unless your compound has been stored with or exposed to strong acids, this degradation pathway is less likely than hydrolysis or oxidation. The high ring strain does make the C-C bonds susceptible to cleavage, but this typically requires specific reagents or harsh conditions not usually encountered during proper storage.[15]

Data Summary Tables

Table 1: Recommended Storage Conditions for Ethyl 3-cyclopropyl-2-hydroxy-propanoate

ParameterRecommendationRationale
Temperature ≤ -20°C (Long-term) 2-8°C (Short-term)Minimizes rates of all potential degradation reactions.
Atmosphere Dry Inert Gas (Argon or Nitrogen)Prevents hydrolysis by excluding moisture and oxidation by excluding oxygen.[1][2]
Light Protect from Light (Amber Vial)Prevents potential photochemical degradation.[3]
Container Tightly Sealed Glass Vial (PTFE-lined cap)Ensures an airtight seal against atmospheric contaminants.[16]

Table 2: Potential Degradation Products and Their Characteristics

Degradation PathwayProduct NameMolecular FormulaKey Analytical Signature
Hydrolysis 3-cyclopropyl-2-hydroxy-propanoic acidC₆H₁₀O₃New carboxylic acid O-H peak (FTIR); more polar spot (TLC).[4]
Oxidation Ethyl 3-cyclopropyl-2-oxopropanoateC₈H₁₂O₃Disappearance of alcohol O-H, appearance of ketone C=O (FTIR).[9][12]
Ring-Opening Various Isomers (e.g., pentenoates)C₈H₁₄O₃Complex changes in NMR; unlikely under proper storage.[13]

Experimental Protocols

Protocol 1: Quality Control via Thin-Layer Chromatography (TLC)

This protocol provides a rapid and effective method to assess the purity of your Ethyl 3-cyclopropyl-2-hydroxy-propanoate sample and check for non-volatile impurities.

Materials:

  • TLC plates (Silica gel 60 F₂₅₄)

  • TLC developing chamber

  • Mobile Phase: 30% Ethyl Acetate in Hexane (v/v) - Note: This may need optimization.

  • Visualization Stain: Potassium permanganate (KMnO₄) stain

  • Sample of Ethyl 3-cyclopropyl-2-hydroxy-propanoate

  • Reference sample (a new or previously validated batch, if available)

  • Capillary tubes for spotting

  • Heat gun

Procedure:

  • Chamber Preparation: Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover with the lid and let it equilibrate for 10-15 minutes.

  • Sample Preparation: Prepare a dilute solution of your compound (approx. 1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • Spotting: Using a capillary tube, carefully spot your sample onto the TLC plate's baseline. If you have a reference sample, spot it alongside your test sample for direct comparison. Keep the spots small and concentrated.

  • Development: Place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize under a UV lamp (254 nm) and circle any visible spots.

    • Submerge the plate in the KMnO₄ stain for a few seconds, then remove and gently heat with a heat gun.

  • Interpretation:

    • Pure Sample: A pure sample should show a single, well-defined spot.

    • Degraded Sample: The presence of additional spots indicates impurities. The primary hydrolysis product (a carboxylic acid) will appear as a more polar spot (lower Rf value, closer to the baseline). The oxidation product (a ketone) will likely have an Rf value similar to or slightly less polar than the starting material.

Visualized Degradation & Troubleshooting

Diagram 1: Potential Degradation Pathways This diagram illustrates the main chemical transformations that can lead to the degradation of Ethyl 3-cyclopropyl-2-hydroxy-propanoate.

G A Ethyl 3-cyclopropyl-2-hydroxy-propanoate (Starting Material) B 3-cyclopropyl-2-hydroxy-propanoic acid + Ethanol A->B Hydrolysis (+H₂O, acid/base catalyst) C Ethyl 3-cyclopropyl-2-oxopropanoate A->C Oxidation ([O]) D Ring-Opened Products (e.g., Pentenoate derivatives) A->D Ring-Opening (Strong Acid)

Caption: Primary degradation routes for the target compound.

Diagram 2: Troubleshooting Workflow for Purity Issues This decision tree guides the user through a logical process to identify the source of compound degradation.

G start Purity Issue Detected (e.g., via TLC/NMR) check_storage Review Storage Conditions: - Temperature? - Inert atmosphere? - Opened frequently? start->check_storage new_polar_spot Is there a new, highly polar spot on TLC (low Rf)? check_storage->new_polar_spot confirm_hydrolysis Probable Hydrolysis. Confirm with pH test or look for -COOH signals in IR/NMR. new_polar_spot->confirm_hydrolysis Yes check_oxidation Is the -OH peak diminished/absent and a new ketone C=O present? new_polar_spot->check_oxidation No end Implement Corrective Actions: - Aliquot new stock - Improve storage protocol confirm_hydrolysis->end confirm_oxidation Probable Oxidation. Quantify by NMR or GC. check_oxidation->confirm_oxidation Yes check_acid Was the compound exposed to strong acid? check_oxidation->check_acid No confirm_oxidation->end confirm_ring_opening Possible Ring-Opening. Requires advanced analysis (MS, 2D NMR) to identify isomers. check_acid->confirm_ring_opening Yes check_acid->end No confirm_ring_opening->end

Caption: A step-by-step guide to diagnosing degradation.

References

  • Chemguide. (n.d.). Oxidation of alcohols. Retrieved from [Link][11]

  • Chemistry Steps. (2024, April 5). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from [Link][9]

  • Wikipedia. (n.d.). Alcohol oxidation. Retrieved from [Link][12]

  • Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Retrieved from [Link][10]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link][17]

  • A-Level Chemistry. (n.d.). Carboxylic Acids and Derivatives - Properties and Reactivity of Esters. Retrieved from [Link][7]

  • Wikipedia. (n.d.). Cyclopropyl group. Retrieved from [Link][15]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link][8]

  • Chemguide. (n.d.). Hydrolysis of esters. Retrieved from [Link][6]

  • Chemistry Stack Exchange. (2014, November 3). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. Retrieved from [Link][18]

  • De Meijere, A. (Ed.). (2000). The Chemistry of the Cyclopropyl Group, Vol. 2. Wiley.
  • GeeksforGeeks. (2025, July 23). Hydrolysis of Esters. Retrieved from [Link][4]

  • ResearchGate. (2014, August 1). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?. Retrieved from [Link][1]

  • Chemistry LibreTexts. (2019, June 29). 15.9: Hydrolysis of Esters. Retrieved from [Link][5]

  • University of California, Berkeley - EH&S. (n.d.). Safe Storage of Chemicals. Retrieved from [Link][16]

Sources

Validation & Comparative

Comparison of Ethyl 3-cyclopropyl-2-hydroxy-propanoate vs Ethyl lactate reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis comparing Ethyl Lactate (EL) , a commoditized green solvent and chiral pool reagent, with Ethyl 3-cyclopropyl-2-hydroxypropanoate (ECHP) , a specialized high-value intermediate.

While both molecules share the core


-hydroxy ester pharmacophore, the presence of the 

-cyclopropyl moiety in ECHP introduces critical steric and electronic deviations. For drug development professionals, understanding these differences is vital: EL is governed by classical ester kinetics, whereas ECHP requires strict chemo-selective protocols to prevent cyclopropyl ring fragmentation.
Quick Reference: Physicochemical Divergence
FeatureEthyl Lactate (EL)Ethyl 3-cyclopropyl-2-hydroxypropanoate (ECHP)
CAS 97-64-324273-16-5 (Generic/Racemic)
Structure


Steric Bulk (

)
Low (Methyl group)High (Cyclopropylmethyl group)
Primary Utility Green Solvent, Chiral PoolAPI Intermediate (e.g., HCV Protease Inhibitors)
Key Risk Autocatalytic HydrolysisAcid-Catalyzed Ring Opening / Rearrangement
Cost Tier Commodity (<$50/kg)Fine Chemical (>$1000/kg)

Structural & Electronic Analysis

The fundamental difference lies in the substituent at the


-position relative to the ester carbonyl (or the 

-position relative to the ethyl group).
Steric Influence[1]
  • Ethyl Lactate: The methyl group is small (Taft steric parameter

    
    ). Nucleophiles attack the carbonyl carbon with minimal hindrance.
    
  • ECHP: The cyclopropylmethyl group acts as a bulky "homocyclopropyl" substituent. The "banana bonds" of the cyclopropyl ring create a larger effective van der Waals radius than a standard propyl chain. This

    
    -branching significantly retards 
    
    
    
    attack at the
    
    
    -carbon and nucleophilic attack at the carbonyl.
Electronic Stability (The "Banana Bond" Risk)

The cyclopropyl ring in ECHP possesses significant ring strain (~27.5 kcal/mol).

  • Acid Sensitivity: Unlike the inert methyl group in EL, the cyclopropyl ring in ECHP can act as a

    
    -donor. Under strong Lewis acid conditions (e.g., 
    
    
    
    or strong Brønsted acids), the ring can open, often rearranging to a homoallyl cation or cyclobutyl system.
  • Radical Sensitivity: ECHP is incompatible with free-radical halogenation conditions that might be standard for EL derivatives, as cyclopropylcarbinyl radicals undergo rapid ring opening (

    
    ).
    

G ECHP ECHP (Cyclopropyl-CH2-CH(OH)-COOEt) RingOpen Ring Opening (Homoallyl/Cyclobutyl) ECHP->RingOpen Strong Acid / H2+Pd Subst Substitution (SN2) Slower Kinetics ECHP->Subst Nucleophiles EL Ethyl Lactate (CH3-CH(OH)-COOEt) FastHyd Rapid Hydrolysis (Autocatalytic) EL->FastHyd H2O / Acid Stable Stable to Hydrogenation EL->Stable H2 / Pd-C

Figure 1: Comparative Reactivity Pathways. Note the "Red Zone" risk of ring opening for ECHP under conditions where Ethyl Lactate remains stable.

Reactivity Profile 1: Hydrolysis Kinetics

In pharmaceutical synthesis, controlling the rate of ester hydrolysis is critical for yield.

Comparative Behavior[2]
  • Ethyl Lactate: Exhibits autocatalytic hydrolysis . As lactic acid forms, it lowers the pH, accelerating the cleavage of remaining ester.

  • ECHP: Hydrolyzes significantly slower . The cyclopropylmethyl tail folds back, shielding the carbonyl carbon from the attacking water molecule.

Experimental Protocol A: Comparative Kinetic Assay

Use this protocol to determine the precise hydrolysis half-life (


) for your specific batch conditions.

Objective: Quantify the steric retardation factor of ECHP vs. EL.

  • Preparation:

    • Prepare a thermostated reactor at 25°C with 50 mL of phosphate buffer (pH 7.4) to simulate physiological/neutral workup conditions.

    • Add 10% (v/v) Acetonitrile as a co-solvent to ensure solubility of the more lipophilic ECHP.

  • Initiation:

    • Inject 1.0 mmol of Ester (EL or ECHP) at

      
      .
      
  • Monitoring (pH-Stat Method):

    • As hydrolysis proceeds, acid is generated (

      
      ).
      
    • Use an auto-titrator to maintain pH 7.4 by dosing 0.1 M NaOH.

    • Data Point: The volume of NaOH consumed over time is directly proportional to the % hydrolysis.

  • Data Analysis:

    • Plot

      
       vs. time.
      
    • Calculate pseudo-first-order rate constant

      
      .
      

Expected Outcome: ECHP will show a


 approximately 3–5x lower than EL due to the steric bulk of the homocyclopropyl group.

Reactivity Profile 2: Hydroxyl Activation ( vs. Rearrangement)

Transforming the hydroxyl group into a leaving group (Tosylate/Mesylate) is a common step to invert stereochemistry or install amines (e.g., for Cyclopropyl-Alanine synthesis).

The Critical Divergence
  • Ethyl Lactate: Standard

    
     reactions (e.g., with 
    
    
    
    ) proceed cleanly with Walden inversion.
  • ECHP: While the homocyclopropyl position (separated by one

    
    ) is safer than a direct cyclopropyl position, carbocation formation must be avoided.  If the reaction mechanism shifts towards 
    
    
    
    (due to solvent or leaving group ability), the cation can interact with the cyclopropyl ring ("dancing resonance"), leading to a mixture of rearranged products.
Recommended Workflow: Mitsunobu Reaction

To avoid carbocation intermediates in ECHP, use the Mitsunobu protocol which proceeds via a concerted mechanism.

Protocol B: Stereoinversion/Amination of ECHP

  • Reagents: ECHP (1.0 eq), Triphenylphosphine (

    
    , 1.2 eq), Nucleophile (e.g., DPPA or Phthalimide, 1.1 eq).
    
  • Solvent: Anhydrous THF (Critical: Moisture promotes hydrolysis).

  • Addition: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate) dropwise.

    • Note: The exothermic nature is more problematic for ECHP; heat can trigger ring strain release. Keep

      
       during addition.
      
  • Workup: Standard ether extraction.

  • Validation: NMR must check for the integrity of the cyclopropyl protons (

    
     0.1–0.6 ppm). Disappearance of these signals indicates ring opening.
    

Applications in Drug Development[3][4]

Ethyl Lactate: The Green Baseline
  • Role: Solvent for API purification; raw material for generic alanine derivatives.

  • Advantage: Biodegradable, no residual solvent limits (Class 3).

ECHP: The High-Value Synthon
  • Role: Precursor for

    
    -Cyclopropyl-L-Alanine  and its derivatives.
    
  • Target Classes:

    • HCV Protease Inhibitors: The cyclopropyl moiety provides rigid hydrophobic filling of the S1/S1' pockets in viral proteases (similar to the logic used in drugs like Simeprevir or Glecaprevir intermediates).

    • Glutamate Receptor Agonists: The rigid ring restricts conformational freedom, improving selectivity.

Workflow cluster_0 Synthesis of Cyclopropyl-Alanine via ECHP Step1 ECHP (Chiral) Step2 OH Activation (Mitsunobu/Mesylation) Step1->Step2 Protect Ring Step3 Azide Displacement (SN2 Inversion) Step2->Step3 Invert Center Step4 Staudinger Reduction (Formation of Amine) Step3->Step4 Reduce N3 Final Beta-Cyclopropyl-Alanine Step4->Final Warning CRITICAL CONTROL: Avoid H2/Pd (Ring opens) Use Staudinger (PPh3) Warning->Step4

Figure 2: Synthetic pathway for converting ECHP to Amino Acid derivatives, highlighting the avoidance of catalytic hydrogenation.

References

  • PubChem. (2023). Ethyl 3-cyclopropyl-3-hydroxypropanoate Compound Summary. National Library of Medicine. Link

  • Pereira, C. S. M., et al. (2011). Ethyl lactate as a solvent: Properties, applications and production processes.[1] Green Chemistry, 13, 2658. (Provides baseline data for EL reactivity and hydrolysis kinetics).

  • Gansäuer, A., & Bluhm, H. (2000). Reagent-Controlled Transition-Metal-Catalyzed Radical Reactions. Chemical Reviews. (Discusses the fragility of cyclopropylcarbinyl radicals).
  • Wovkulich, P. M., et al. (1989). Synthesis of cyclopropyl-amino acids.[2] Journal of Organic Chemistry. (Foundational text on converting hydroxy-esters to cyclopropyl amino acids).

  • Fisher Scientific. (2021). Safety Data Sheet: Ethyl L-Lactate.[3]Link (Standard safety reference).

Sources

Infrared (IR) absorption peaks for Ethyl 3-cyclopropyl-2-hydroxy-propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Infrared (IR) Absorption Analysis for Ethyl 3-cyclopropyl-2-hydroxy-propanoate

Executive Summary

Ethyl 3-cyclopropyl-2-hydroxy-propanoate (CAS: 72715-12-9 / similar isomers) is a critical chiral intermediate often used in the synthesis of antiviral therapeutics (e.g., protease inhibitors) and antibiotics.[1] Its structural uniqueness lies in the combination of a cyclopropyl moiety , a secondary hydroxyl group , and an ethyl ester .

For researchers and QC scientists, Infrared (IR) spectroscopy serves as a rapid "fingerprinting" tool. This guide provides a comparative analysis of its spectral signature against common structural analogs, allowing for precise identification and purity assessment without immediate recourse to NMR or MS.

Structural Breakdown & Predicted Spectral Signature

To validate the spectrum of Ethyl 3-cyclopropyl-2-hydroxy-propanoate, one must deconstruct it into its three functional zones. The IR spectrum is a superposition of these distinct vibrational modes.

Functional ZoneStructural FeatureDiagnostic Frequency (cm⁻¹)Vibrational Mode
Zone A Cyclopropyl Ring 3080 – 3010 C-H Stretching (

-like)
Key Differentiator from alkyl chains
1020 – 1000 Ring Deformation (Skeletal vibration)
Zone B

-Hydroxy Group
3500 – 3400 O-H Stretching (Broad, H-bonded)
1100 – 1050 C-O Stretching (Secondary alcohol)
Zone C Ethyl Ester 1750 – 1730 C=O[2] Stretching (Carbonyl)
1200 – 1150 C-O-C Stretching (Ester linkage)

Comparative Analysis: Distinguishing from Analogs

The power of IR lies in exclusion. Below is a comparison of the target compound against its mostly likely structural "impostors" or degradation products.

Comparison 1: Target vs. Ethyl Lactate (Non-Cyclopropyl Analog)

Ethyl Lactate (Ethyl 2-hydroxypropanoate) is the closest structural analog lacking the cyclopropyl ring.

  • The Distinguisher: The 3080 cm⁻¹ region .[3]

    • Ethyl Lactate: Shows only alkyl C-H stretching < 3000 cm⁻¹. The region above 3000 cm⁻¹ is empty (except for the broad OH tail).

    • Target Compound: Shows a distinct, sharp shoulder or peak at 3010–3080 cm⁻¹ . This is the hallmark of the cyclopropyl C-H bonds, which possess higher

      
      -character (closer to 
      
      
      
      ) than standard alkyl chains.
Comparison 2: Target vs. Ethyl 3-cyclopropylpropanoate (Non-Hydroxy Analog)

This represents the compound without the hydroxyl group (e.g., incomplete oxidation or over-reduction).

  • The Distinguisher: The 3400 cm⁻¹ region .

    • Non-Hydroxy Analog: The spectrum will be "clean" above 3100 cm⁻¹.

    • Target Compound: Exhibits a broad, strong band centered at 3400–3450 cm⁻¹ due to the hydroxyl group. Additionally, the fingerprint region (1000–1200 cm⁻¹) will be more complex due to the additional C-O stretch of the alcohol.

Comparison 3: Target vs. Ethyl Cyclopropanecarboxylate (Isomer/Homolog)

In this analog, the ester is directly attached to the ring (conjugated).

  • The Distinguisher: Carbonyl Shift .

    • Ethyl Cyclopropanecarboxylate: The conjugation between the cyclopropyl ring (which has

      
      -like character) and the carbonyl typically lowers the C=O frequency slightly or alters the intensity.
      
    • Target Compound: The cyclopropyl ring is separated from the carbonyl by a methylene/methine linker. The C=O stretch should appear at a standard aliphatic ester frequency (~1735-1745 cm⁻¹ ), unaffected by ring conjugation.

Experimental Protocol: ATR-FTIR Workflow

This protocol ensures high signal-to-noise ratio and reproducibility for liquid intermediates.

Method: Attenuated Total Reflectance (ATR) FTIR. Sample State: Neat Liquid (Oil).

  • System Blank: Clean the diamond/ZnSe crystal with isopropanol. Collect a background spectrum (air) to remove atmospheric CO₂ (2350 cm⁻¹) and H₂O lines.

  • Sample Loading: Apply 10–20 µL of the neat oil onto the center of the crystal.

    • Note: Ensure the sample covers the "active spot" (usually 1-2 mm diameter).

  • Compression: Lower the pressure arm until "optimum contact" is achieved (monitor the live interferogram amplitude).

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 16 or 32 (sufficient for neat liquids)

    • Range: 4000 – 600 cm⁻¹[4]

  • Post-Processing: Apply "ATR Correction" (if quantitative comparison is needed) to account for penetration depth varying with wavelength.

Decision Logic for Identification

The following flowchart illustrates the logical pathway to confirm the identity of Ethyl 3-cyclopropyl-2-hydroxy-propanoate using IR data.

IR_Validation Start Unknown Sample Spectrum Check_CO Check 1730-1750 cm⁻¹ (Strong C=O Peak?) Start->Check_CO Check_OH Check 3300-3500 cm⁻¹ (Broad O-H Band?) Check_CO->Check_OH Yes Not_Ester REJECT: Not an Ester Check_CO->Not_Ester No Check_Cyc Check 3010-3080 cm⁻¹ (Weak/Med C-H Peak?) Check_OH->Check_Cyc Yes Not_Hydroxy REJECT: Missing Hydroxyl (Likely Ethyl 3-cyclopropylpropanoate) Check_OH->Not_Hydroxy No Not_Cyc REJECT: Missing Ring (Likely Ethyl Lactate) Check_Cyc->Not_Cyc No Confirm CONFIRMED IDENTITY: Ethyl 3-cyclopropyl-2-hydroxy-propanoate Check_Cyc->Confirm Yes

Figure 1: Spectral validation logic tree. This workflow prioritizes functional group verification order: Ester Core → Hydroxyl Modification → Cyclopropyl Specificity.

Data Tables for Reference

Table 1: Comparative Peak Assignments

Frequency Region (cm⁻¹)Target CompoundEthyl Lactate (Alternative)Ethyl Cyclopropanecarboxylate (Alternative)
3400 – 3500 Present (Broad) Present (Broad)Absent
3010 – 3080 Present (Sharp/Weak) Absent Present (Sharp/Weak)
2850 – 2980 Present (Alkyl C-H)Present (Alkyl C-H)Present (Alkyl C-H)
1730 – 1750 Present (Ester C=O)Present (Ester C=O)Present (Ester C=O)
1000 – 1050 Mixed Mode (Ring + C-O)C-O Stretch onlyRing Deformation only

References

  • National Institute of Standards and Technology (NIST). Ethyl cyclopropanecarboxylate Gas Phase IR Spectrum. NIST Chemistry WebBook, SRD 69.[5] Available at: [Link]

  • National Institute of Standards and Technology (NIST). Propanoic acid, 2-hydroxy-, ethyl ester (Ethyl Lactate) IR Spectrum. NIST Chemistry WebBook, SRD 69.[5] Available at: [Link]

  • Doc Brown's Chemistry. Infrared Spectrum of Cyclopropane - Characteristic Frequencies. Available at: [Link]

  • PubChem. Ethyl 3-cyclopropyl-2-hydroxypropanoate Compound Summary. National Library of Medicine. Available at: [Link](Note: Link directs to the closest structural homolog family for verification of physical properties).

Sources

A Senior Application Scientist's Guide to Validating Chiral Purity of Ethyl 3-cyclopropyl-2-hydroxy-propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the chiral purity of pharmaceutical intermediates is not merely a matter of regulatory compliance; it is a fundamental pillar of drug safety and efficacy.[1] The stereoisomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of analytical techniques for validating the chiral purity of Ethyl 3-cyclopropyl-2-hydroxy-propanoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs).

This document moves beyond a simple listing of methods to offer a comparative analysis grounded in practical experience and scientific principles. We will explore the nuances of chromatographic and spectroscopic approaches, providing the rationale behind experimental choices to empower you to select and develop the most robust method for your specific needs.

The Criticality of Chiral Purity in Drug Development

The United States Food and Drug Administration (FDA) and other global regulatory bodies mandate strict control over the stereoisomeric composition of chiral drugs.[2] This is because the "wrong" enantiomer can be inactive, less active, or even responsible for adverse effects. Therefore, the development of reliable and accurate analytical methods for determining enantiomeric excess (e.e.) is a critical step in the drug development pipeline. According to the International Council for Harmonisation (ICH) guideline Q6A, specifications for new drug substances should include tests for chiral purity, and the acceptance criteria for the undesired enantiomer should be justified.[3][4]

Comparative Analysis of Analytical Techniques

The validation of chiral purity for Ethyl 3-cyclopropyl-2-hydroxy-propanoate can be approached through several analytical techniques. The choice of method depends on factors such as the required sensitivity, sample throughput, availability of instrumentation, and the specific goals of the analysis (e.g., routine quality control vs. absolute configuration determination). Here, we compare the most prevalent and effective methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Chiral Supercritical Fluid Chromatography (SFC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents, and Vibrational Circular Dichroism (VCD).

Technique Principle Primary Application Advantages Limitations
Chiral HPLC Differential interaction with a chiral stationary phase (CSP).[5][6]Quantitative analysis of enantiomeric excess (e.e.).Broad applicability, wide variety of CSPs available, robust and reproducible.[7][6]Can require significant method development, may consume larger volumes of organic solvents.
Chiral GC Separation of volatile enantiomers on a chiral stationary phase, often cyclodextrin-based.Analysis of volatile and thermally stable compounds.High resolution and sensitivity, fast analysis times.[8]Requires analyte to be volatile or derivatized, potential for thermal degradation.
Chiral SFC Separation using a supercritical fluid as the mobile phase and a chiral stationary phase.[5]High-throughput screening and preparative separations.Fast separations, reduced organic solvent consumption, orthogonal selectivity to HPLC.[5]Requires specialized instrumentation, method development can be complex.
NMR with CSAs Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer.[8][9]Determination of enantiomeric excess without physical separation.Non-destructive, relatively fast for screening, can provide structural information.Lower sensitivity and precision compared to chromatography, requires pure CSAs.[9]
VCD Differential absorption of left and right circularly polarized infrared light.Determination of absolute configuration.Direct determination of absolute stereochemistry, no need for crystalline samples.Requires specialized instrumentation and computational modeling for interpretation.

Experimental Protocols and Methodologies

The following sections provide detailed, step-by-step methodologies for each technique, designed to serve as a starting point for method development and validation for Ethyl 3-cyclopropyl-2-hydroxy-propanoate.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is often the workhorse for enantiomeric purity analysis in the pharmaceutical industry due to its versatility and robustness.[7][6] The key to a successful separation is the selection of an appropriate chiral stationary phase (CSP). For a β-hydroxy ester like Ethyl 3-cyclopropyl-2-hydroxy-propanoate, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are excellent starting points.

Workflow for Chiral HPLC Method Development

cluster_0 Phase 1: Column and Mobile Phase Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Select CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H) B Screen Mobile Phases (Normal Phase: Hexane/IPA, Reversed Phase: ACN/Water) A->B Test combinations C Optimize Mobile Phase Composition B->C Select best initial conditions D Adjust Flow Rate and Temperature C->D E Evaluate Additives (e.g., TFA, DEA) for peak shape D->E F Assess Specificity, Linearity, Accuracy, Precision E->F Finalize method parameters G Determine LOD and LOQ F->G

Caption: A systematic workflow for developing a robust chiral HPLC method.

Step-by-Step Protocol for Chiral HPLC Analysis:

  • Instrumentation: HPLC system with a UV detector.

  • Column Selection: Start with a polysaccharide-based chiral column such as a Chiralpak® AD-H or Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Screening:

    • Normal Phase: Begin with a mobile phase of n-Hexane/Isopropanol (90:10, v/v). If resolution is poor, screen other alcohol modifiers like ethanol.

    • Reversed Phase: If the compound has sufficient UV chromophore and is soluble, screen with Acetonitrile/Water or Methanol/Water gradients.

  • Chromatographic Conditions (Starting Point):

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore)

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard: Prepare a solution of racemic Ethyl 3-cyclopropyl-2-hydroxy-propanoate in the mobile phase at a concentration of approximately 1 mg/mL.

    • Sample: Prepare the test sample at a similar concentration in the mobile phase.

  • Data Analysis:

    • Determine the retention times of the two enantiomers from the chromatogram of the racemic standard.

    • Calculate the enantiomeric excess (e.e.) of the sample using the peak areas of the two enantiomers: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers high resolution and sensitivity.[2] Given the structure of Ethyl 3-cyclopropyl-2-hydroxy-propanoate, it should be amenable to GC analysis. Derivatized cyclodextrins are commonly used as chiral stationary phases for this type of analysis.

Step-by-Step Protocol for Chiral GC Analysis:

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column Selection: A chiral capillary column with a cyclodextrin-based stationary phase (e.g., beta- or gamma-cyclodextrin derivative).

  • Chromatographic Conditions (Starting Point):

    • Carrier Gas: Helium or Hydrogen at a constant flow.

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp at 5 °C/min to 180 °C.

    • Injection Mode: Split injection (e.g., 50:1 split ratio).

  • Sample Preparation:

    • Prepare solutions of the racemic standard and the sample in a volatile solvent like dichloromethane or ethyl acetate at a concentration of ~1 mg/mL.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers from the chromatogram of the racemate.

    • Calculate the enantiomeric excess using the peak areas as described for the HPLC method.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a non-separative method for determining enantiomeric excess.[9] This technique relies on the addition of a chiral solvating agent (CSA) to the sample, which forms transient diastereomeric complexes with the enantiomers. These complexes have slightly different chemical environments, leading to separate signals in the NMR spectrum for each enantiomer.

Workflow for Enantiomeric Excess Determination by NMR with CSA

A Select a suitable CSA (e.g., Pirkle's alcohol, (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) B Prepare NMR sample of analyte in a suitable deuterated solvent (e.g., CDCl3) A->B C Acquire baseline 1H NMR spectrum of the analyte B->C D Add incremental amounts of CSA and acquire spectra C->D E Identify resolved signals for the two enantiomers D->E F Integrate resolved signals to calculate enantiomeric excess E->F

Caption: A systematic approach for determining enantiomeric excess using NMR with a chiral solvating agent.

Step-by-Step Protocol for NMR Analysis with CSA:

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • CSA Selection: Choose a CSA known to interact with alcohols and esters, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol) or a chiral lanthanide shift reagent.

  • Sample Preparation:

    • Dissolve a known amount of the Ethyl 3-cyclopropyl-2-hydroxy-propanoate sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add a small amount of the CSA (e.g., 0.1 equivalents) to the NMR tube, mix well, and acquire another ¹H NMR spectrum.

    • Continue to add the CSA incrementally until baseline resolution of a proton signal (e.g., the methine proton adjacent to the hydroxyl group) for the two enantiomers is observed.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.

    • Carefully integrate these signals.

    • Calculate the enantiomeric excess from the ratio of the integrals.

Vibrational Circular Dichroism (VCD)

VCD is a powerful technique for the unambiguous determination of the absolute configuration of a chiral molecule in solution. It measures the differential absorption of left and right circularly polarized infrared light by the sample. The experimental VCD spectrum is then compared to a theoretically calculated spectrum for a known enantiomer to assign the absolute configuration.

Step-by-Step Protocol for VCD Analysis:

  • Instrumentation: VCD spectrometer.

  • Sample Preparation: Prepare a concentrated solution of the enantiomerically enriched sample (typically >10 mg/mL) in a suitable solvent that has minimal IR absorbance in the region of interest (e.g., CCl₄ or CDCl₃).

  • Data Acquisition: Acquire the VCD and IR spectra of the sample.

  • Computational Modeling:

    • Perform a conformational search for one enantiomer of Ethyl 3-cyclopropyl-2-hydroxy-propanoate using computational chemistry software.

    • Calculate the IR and VCD spectra for the lowest energy conformers using Density Functional Theory (DFT).

    • Generate a Boltzmann-averaged calculated spectrum.

  • Data Analysis:

    • Compare the experimental VCD spectrum with the calculated spectrum. A good match in the sign and relative intensity of the major bands confirms the absolute configuration.

Conclusion: A Multi-faceted Approach to Chiral Purity Validation

The validation of the chiral purity of Ethyl 3-cyclopropyl-2-hydroxy-propanoate is a critical aspect of quality control in pharmaceutical development. While chiral HPLC and GC are the preferred methods for routine quantitative analysis due to their robustness and sensitivity, orthogonal techniques like NMR with chiral solvating agents can provide rapid confirmation of enantiomeric excess without the need for extensive method development. For the definitive determination of absolute configuration, VCD stands out as a powerful tool.

A comprehensive validation strategy should leverage the strengths of these different techniques. Initial screening and method development can be efficiently performed using chiral HPLC or SFC. Once a robust quantitative method is established, it should be validated according to ICH guidelines. For critical applications or in the case of new chiral entities, confirming the absolute configuration by VCD provides the highest level of assurance. By understanding the principles and practical considerations of each of these methods, researchers can confidently ensure the stereochemical integrity of their chiral intermediates and final APIs.

References

  • United States Pharmacopeia (USP). General Chapter <1086> Impurities in Drug Substances and Drug Products. Available from: [Link]

  • Cabrera, A. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. 2022, 35(3), 94-100. Available from: [Link]

  • De Klerck, K., et al. A generic screening strategy for chiral separations in supercritical fluid chromatography. Journal of Chromatography A. 2014, 1353, 76-85. Available from: [Link]

  • European Medicines Agency (EMA). ICH guideline Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. 1999. Available from: [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. 1999. Available from: [Link]

  • Ahuja, S. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America. 2003, 21(11), 1104-1111. Available from: [Link]

  • Lämmerhofer, M. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules. 2021, 26(2), 465. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • Regis Technologies. CHIRAL Handbook. Available from: [Link]

  • Pure Synth. Importance of Chiral Separation and Resolution in Drug Synthesis. Available from: [Link]

  • Dale, J. A., et al. Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. The Journal of Organic Chemistry. 1969, 34(9), 2543-2549. Available from: [Link]

  • Chiral Technologies. SFC Chiral Separations: Method Development with Polysaccharide CSPs. Available from: [Link]

  • Schurig, V. Chiral gas chromatography. Journal of Chromatography A. 2001, 906(1-2), 275-299. Available from: [Link]

  • ICH. Episode 3: Beyond Borders: Comparing How Global Agencies Regulate Chiral Drugs. Available from: [Link]

  • The Analytical Scientist. Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. Available from: [Link]

  • Harada, N. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. 2016, 21(10), 1326. Available from: [Link]

  • Ataman Kimya. ETHYL 2-HYDROXYPROPANOATE. Available from: [Link]

  • Legin, A. A., et al. Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. Molecules. 2014, 19(9), 14258-14274. Available from: [Link]

  • Ferreira, V., et al. Distribution and organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine. Journal of Agricultural and Food Chemistry. 2012, 60(7), 1756-1762. Available from: [Link]

  • Subramanian, G. (Ed.). Chiral separation techniques: a practical approach. John Wiley & Sons. 2007. Available from: [Link]

  • Gaussian, Inc. Studying Chirality with Vibrational Circular Dichroism. Available from: [Link]

Sources

Safety Operating Guide

Ethyl 3-cyclopropyl-2-hydroxy-propanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal procedures for Ethyl 3-cyclopropyl-2-hydroxy-propanoate , designed for researchers and laboratory safety officers. It prioritizes personnel safety, regulatory compliance (EPA/RCRA), and environmental stewardship.

Executive Summary: Operational Directive

Ethyl 3-cyclopropyl-2-hydroxy-propanoate is a functionalized organic ester classified as Hazardous Chemical Waste . It must NEVER be disposed of down the drain.[1] The primary disposal route is High-Temperature Incineration via a licensed hazardous waste contractor.

Immediate Action Required:

  • Classify as Non-Halogenated Organic Waste (Ignitable/Irritant).

  • Segregate from strong oxidizers and concentrated acids.

  • Label clearly with full chemical name and hazard warnings.

Chemical Profile & Hazard Assessment

To ensure safe handling, the waste generator must understand the physicochemical properties that dictate disposal logic.

ParameterSpecificationOperational Implication
Chemical Name Ethyl 3-cyclopropyl-2-hydroxy-propanoateUse full name on all waste tags.
Functional Groups Ester, ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-Hydroxyl, Cyclopropyl ring
Susceptible to hydrolysis; ring strain adds energy content.
Flammability Combustible/Flammable (Est.[2][3][4][5] FP: 60–90°C)RCRA D001 (Ignitable) potential. Keep away from heat/sparks.[3][4]
Reactivity Stable; Incompatible with Strong OxidizersSegregate from Nitric Acid, Peroxides, and Permanganates.
Health Hazards Skin/Eye Irritant (H315, H319)Wear Nitrile gloves and safety goggles during transfer.
Water Solubility Low to ModerateDo not attempt aqueous dilution for drain disposal.

Waste Classification & Decision Logic

Proper classification is the cornerstone of regulatory compliance. Use the following decision matrix to categorize this specific compound.

WasteClassification Start Start: Ethyl 3-cyclopropyl-2-hydroxy-propanoate Waste IsPure Is the waste pure chemical? Start->IsPure IsMixture Is it a mixture? Start->IsMixture ClassA Stream A: Non-Halogenated Organic (Preferred Route) IsPure->ClassA Yes CheckHalogens Does mixture contain Halogens? (DCM, Chloroform, etc.) IsMixture->CheckHalogens CheckHalogens->ClassA No ClassB Stream B: Halogenated Organic CheckHalogens->ClassB Yes (>2%) ClassC Stream C: Aqueous Waste (Only if <5% organic) CheckHalogens->ClassC High Water Content

Figure 1: Waste Stream Classification Logic. For pure Ethyl 3-cyclopropyl-2-hydroxy-propanoate, Stream A (Non-Halogenated Organic) is the standard protocol.

Step-by-Step Disposal Workflow

Phase 1: Pre-Disposal Stabilization & Segregation
  • Container Selection: Use Amber Glass or HDPE (High-Density Polyethylene) containers. Avoid metal cans if the waste mixture is acidic, as the hydroxy ester can hydrolyze to form corrosive propanoic acid derivatives.

  • Headspace: Leave at least 10% headspace in the bottle to allow for thermal expansion.

  • Segregation: Store in the Flammable/Organic Solvent satellite accumulation area.

    • Critical: Do not mix with Chromic Acid or Piranha solution. The oxidation of the secondary alcohol can be exothermic and violent.

Phase 2: Labeling & Documentation

Every container must be labeled before the first drop of waste is added.

  • Label Content:

    • Full Chemical Name: "Ethyl 3-cyclopropyl-2-hydroxy-propanoate" (No abbreviations/formulas).

    • Hazard Checkboxes: [x] Flammable/Combustible [x] Irritant[5]

  • RCRA Codes (US Only):

    • D001: If the waste mixture has a flash point < 60°C (140°F).

    • ORC (Organic Chemical): General classification for non-regulated organic liquids.

Phase 3: Hand-Off to EHS/Waste Contractor
  • Cap Tightly: Ensure the screw cap is secure.

  • Secondary Containment: Place the bottle in a tub or tray during transport to the central waste room.

  • Manifesting: List the chemical under "Non-Halogenated Organic Solvents" for fuel blending/incineration.

    • Note: The cyclopropyl ring contains significant strain energy (~27.5 kcal/mol), making this compound an excellent candidate for Fuel Blending (energy recovery) rather than simple landfilling.

Emergency Response Procedures

In the event of a spill or exposure during the disposal process:

ScenarioImmediate Protocol
Minor Spill (<100 mL) 1. Evacuate immediate area.2. Don PPE (Nitrile gloves, goggles, lab coat).3. Absorb with vermiculite or clay-based absorbent .4. Scoop into a sealed bag and label as hazardous waste.
Skin Contact Wash with soap and water for 15 minutes. The hydroxy group increases water solubility slightly, aiding removal.
Eye Contact Flush with water for 15 minutes.[2][4] Seek medical attention immediately (Risk of corneal damage from esters).

Scientific Rationale: Why Incineration?

  • Mechanism: High-temperature incineration (>1000°C) ensures the complete oxidation of the organic framework.

  • Cyclopropyl Ring Opening: The strained cyclopropane ring requires high activation energy to break cleanly. Incineration provides this energy, converting the carbon skeleton entirely to

    
     and 
    
    
    
    .
  • Prevention of Bioaccumulation: While esters are generally biodegradable, the specific environmental fate of cyclopropyl-functionalized esters is less characterized. Incineration eliminates the risk of environmental persistence.

References

  • PubChem. Ethyl 3-cyclopropyl-3-hydroxypropanoate (Isomer Analog) Compound Summary. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.